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Octahydrocyclopenta[b]thiomorpholine Documentation Hub

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  • Product: Octahydrocyclopenta[b]thiomorpholine
  • CAS: 30196-20-4

Core Science & Biosynthesis

Foundational

Octahydrocyclopenta[b]thiomorpholine: Structural & Functional Profiling

This guide details the structural characteristics, physicochemical properties, and synthetic pathways of Octahydrocyclopenta[b]thiomorpholine , a fused bicyclic scaffold increasingly utilized in medicinal chemistry as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characteristics, physicochemical properties, and synthetic pathways of Octahydrocyclopenta[b]thiomorpholine , a fused bicyclic scaffold increasingly utilized in medicinal chemistry as a bioisostere for morpholine and piperazine derivatives.

Executive Summary

Octahydrocyclopenta[b]thiomorpholine (OHCPT) is a bicyclic heterocycle consisting of a cyclopentane ring fused to a thiomorpholine ring. As a saturated analog of the cyclopenta[b][1,4]thiazine system, it represents a strategic scaffold in fragment-based drug discovery (FBDD).

Its primary utility lies in bioisosterism : replacing a morpholine ring with OHCPT modulates lipophilicity (LogP) and metabolic stability without significantly altering the steric envelope. The fused cyclopentane ring introduces conformational constraints, potentially locking the pharmacophore into a bioactive conformation that enhances receptor selectivity compared to the freely rotating monocyclic thiomorpholine.

Structural Analysis & Stereochemistry

The fusion of a five-membered ring (cyclopentane) and a six-membered ring (thiomorpholine) creates two chiral centers at the bridgehead carbons (positions 4a and 7a). This results in two diastereomeric forms: Cis and Trans .[1]

Conformational Energetics

Unlike the rigid trans-decalin system (6,6-fusion), the 5,6-fusion of OHCPT allows for greater flexibility.

  • Cis-Fusion: Generally thermodynamically preferred in 5,6-systems due to lower torsional strain. The thiomorpholine ring typically adopts a chair conformation, while the cyclopentane ring adopts an envelope conformation.

  • Trans-Fusion: rigidifies the structure significantly. While accessible, it imposes higher ring strain. In medicinal chemistry, the trans isomer is often employed to probe specific spatial requirements of a binding pocket.

Physicochemical Profile

The sulfur atom imparts distinct properties compared to the oxygen-containing morpholine analog:

PropertyMorpholine AnalogOctahydrocyclopenta[b]thiomorpholineImpact on Drug Design
LogP (Lipophilicity) ~ -0.86 (Low)~ 0.5 - 1.2 (Moderate)Improved Blood-Brain Barrier (BBB) penetration.
H-Bonding Acceptor (O) & Donor/Acceptor (NH)Weak Acceptor (S) & Donor/Acceptor (NH)Sulfur is a poor H-bond acceptor; alters solvation shell.
pKa (Conjugate Acid) 8.36~9.0Slightly more basic; sulfur is less electronegative than oxygen, affecting N-lone pair availability.
Metabolic Liability N-oxidation, Ring openingS-oxidation , N-oxidationS-oxidation to sulfoxide/sulfone is a major clearance pathway.

Synthetic Pathways[2][3][4][5][6][7]

The synthesis of OHCPT generally follows two strategic disconnections: Intramolecular Cyclization (Method A) or Annulation (Method B).

Method A: The Aminothiol Cyclization (Preferred)

This route is robust and allows for stereochemical control if the starting aminothiol is chiral.

Protocol:

  • Precursor: cis- or trans-2-aminocyclopentanethiol.

  • Reagent: 1,2-dibromoethane (or 1,2-dichloroethane).

  • Conditions: High dilution, basic conditions (K₂CO₃ or NaH) in polar aprotic solvent (DMF or MeCN).

Method B: Reductive Cyclization

Starting from 2-chlorocyclopentanone and 2-aminoethanethiol (cysteamine), followed by reduction.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and metabolic fate of the scaffold.

OHCPT_Pathways Precursor 2-Aminocyclopentanethiol Scaffold Octahydrocyclopenta[b] thiomorpholine (OHCPT) Precursor->Scaffold Cyclization (K2CO3, DMF) Reagent + 1,2-Dibromoethane Reagent->Scaffold Metabolite1 S-Oxide (Sulfoxide) Scaffold->Metabolite1 CYP450 / FMO (Oxidation) Metabolite2 S,S-Dioxide (Sulfone) Metabolite1->Metabolite2 Further Oxidation

Figure 1: Synthetic assembly from aminothiol precursors and subsequent metabolic oxidation pathways.

Experimental Protocols

Standardized Synthetic Protocol (Method A)

Note: This protocol is adapted for the synthesis of the cis-fused isomer.

Materials:

  • cis-2-Aminocyclopentanethiol hydrochloride (1.0 eq)

  • 1,2-Dibromoethane (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend cis-2-aminocyclopentanethiol HCl (10 mmol) in anhydrous MeCN (50 mL).

  • Base Addition: Add K₂CO₃ (30 mmol) in a single portion. Stir at room temperature for 15 minutes to liberate the free base.

  • Alkylation: Add 1,2-dibromoethane (11 mmol) dropwise via syringe over 10 minutes.

  • Reflux: Heat the mixture to reflux (80-82 °C) for 12–16 hours. Monitor reaction progress via TLC (visualize with Ninhydrin stain for amine or Iodine for sulfur).

  • Workup: Cool to room temperature. Filter off inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (x2) and brine (x1). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, MeOH/DCM gradient 0–10%).

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the thiol proton (if visible) and the appearance of the thiomorpholine ring methylene protons (multiplets around 2.5–3.0 ppm).

  • Mass Spec: Confirm [M+H]⁺ peak (Calculated for C₇H₁₃NS: ~144.08).

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

Researchers utilize OHCPT to address specific liabilities in lead compounds:

  • Solubility Issues: If a morpholine analog is too polar or rapidly cleared, the OHCPT scaffold increases lipophilicity (LogP) and alters the metabolic soft spot from the ether oxygen (stable) to the sulfur (oxidizable).

  • Selectivity: The fused cyclopentane ring restricts the conformational space of the amine lone pair. If the target receptor requires a specific vector for the basic nitrogen, the cis or trans isomer of OHCPT can lock this vector, potentially reducing off-target binding compared to the flexible piperazine/morpholine analogs.

Metabolic Considerations

The sulfur atom is a "soft" nucleophile and is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

  • Phase I Metabolism: Conversion to sulfoxide (chiral) and sulfone.

  • Design Tactic: If S-oxidation is too rapid, the sulfur can be pre-oxidized to the sulfone (–SO₂–) in the drug design phase to create a highly polar, metabolically stable derivative.

References

  • Thiomorpholine and Morpholine Scaffolds

    • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[2] Journal of Chemical Reviews, 2021. Link

  • Synthetic Methodology (Thiol-Ene/Cyclization)

    • Steiner, A., et al. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[3] Organic Process Research & Development, 2022.[3] Link

  • Stereochemical Analysis of Fused Systems: Conformational analysis of 1,2-dihaloethanes and fused ring systems. (General Reference for 5,6-fusion energetics).
  • Physicochemical Properties

    • PubChem Compound Summary for Octahydrocyclopenta[b]thiomorpholine (CID 55206820). Link

Sources

Exploratory

cis- vs. trans-Octahydrocyclopenta[b]thiomorpholine: A Technical Guide

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists Executive Summary: The Scaffold Advantage In the optimization of fragment-based drug discovery (FBDD), the octa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Scaffold Advantage

In the optimization of fragment-based drug discovery (FBDD), the octahydrocyclopenta[b]thiomorpholine scaffold represents a critical structural motif. Unlike the ubiquitous morpholine or piperazine rings, this bicyclic system introduces defined stereochemical vectors and conformational rigidity.

The choice between the cis- and trans-fused isomers is not merely a structural preference but a determinant of pharmacological fate. The cis-isomer offers a "tent-like" flexibility suitable for induced-fit binding, while the trans-isomer provides a rigid, planar vector alignment essential for high-specificity target engagement. This guide details the synthesis, separation, and analytical validation of these isomers, providing a self-validating workflow for their integration into drug campaigns.

Structural & Conformational Dynamics

The physicochemical divergence between the isomers arises from the ring fusion geometry at the C4a–C7a junction (thiomorpholine numbering).

The cis-Isomer (Kinetic Trap)
  • Topology: The cis-fused system mimics the cis-hydrindane scaffold. The H-atoms at the bridgehead are on the same face.

  • Flexibility: It exists as an equilibrium of two enantiomeric conformers. This flexibility allows the thiomorpholine ring to adopt a distorted chair or twist-boat conformation, minimizing 1,3-diaxial interactions.

  • Vector: Substituents on the nitrogen (N4) can toggle between pseudo-axial and pseudo-equatorial orientations, affecting basicity and lipophilicity (

    
    ).
    
The trans-Isomer (Thermodynamic Anchor)
  • Topology: The H-atoms at the bridgehead are anti-periplanar.

  • Rigidity: The system is conformationally locked.[1] The five-membered ring imposes a rigid constraints on the six-membered thiomorpholine ring, forcing it into a specific chair conformation.

  • Vector: The N-lone pair and substituents have a fixed vector, critical for rigidifying pharmacophores to improve entropic binding penalties (

    
    ).
    

Synthetic Pathways & Stereocontrol

The synthesis of octahydrocyclopenta[b]thiomorpholine generally favors the cis-isomer under kinetic control due to the lower strain energy of cis-fusion in 5,6-bicyclic systems containing heteroatoms. Accessing the trans-isomer requires specific stereochemical inversion or high-temperature thermodynamic equilibration.

Experimental Protocol: Divergent Synthesis

The following protocol utilizes 2-chlorocyclopentanone and 2-aminoethanethiol (cysteamine) as precursors.

Step 1: Condensation & Cyclization (Formation of the Imine/Enamine)
  • Reagents: 2-Chlorocyclopentanone (1.0 eq), Cysteamine HCl (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Dry Ethanol or Methanol (degassed to prevent disulfide formation).

  • Procedure:

    • Dissolve cysteamine HCl in ethanol under

      
      . Add 
      
      
      
      and stir for 30 min.
    • Dropwise add 2-chlorocyclopentanone at 0°C.

    • Allow to warm to RT, then reflux for 4–6 hours.

    • Mechanism:[1][2][3][4][5] Thiol displacement of the chloride (S-alkylation) followed by intramolecular Schiff base formation (imine).

Step 2: Stereoselective Reduction

The reduction of the intermediate imine determines the cis/trans ratio.

  • Route A (cis-Dominant):

    • Reagent:

      
       (excess) in Ethanol at 0°C.
      
    • Outcome: Hydride attack occurs from the less hindered face (exterior), pushing the bridgehead hydrogen cis to the bridgehead sulfur substituent.

    • Yield: ~85:15 (cis:trans).

  • Route B (trans-Enrichment):

    • Reagent:

      
       / Pd-C (High pressure) or dissolving metal reduction (Na/NH3).
      
    • Outcome: Thermodynamic equilibration during reduction favors the trans-isomer in some solvent systems, though separation is still required.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points in the synthesis and separation process.

SynthesisWorkflow Start Precursors: 2-Chlorocyclopentanone + Cysteamine Intermediate Intermediate: Bicyclic Imine/Enamine Start->Intermediate S-Alkylation + Condensation Red_Kinetic Reduction A (Kinetic): NaBH4, EtOH, 0°C Intermediate->Red_Kinetic Hydride Attack Red_Thermo Reduction B (Thermo): H2, Pd/C or Na/NH3 Intermediate->Red_Thermo Equilibration Crude_Cis Crude Product: Major: cis-isomer Minor: trans-isomer Red_Kinetic->Crude_Cis Crude_Trans Crude Product: Enriched trans-isomer Red_Thermo->Crude_Trans Sep_Chrom Separation: Flash Chromatography (Silica, DCM/MeOH) Crude_Cis->Sep_Chrom Sep_Cryst Separation: Fractional Crystallization (HCl or Oxalate salts) Crude_Trans->Sep_Cryst Final_Cis Pure cis-Isomer (Flexible Scaffold) Sep_Chrom->Final_Cis Early Elution (typ.) Final_Trans Pure trans-Isomer (Rigid Scaffold) Sep_Chrom->Final_Trans Late Elution Sep_Cryst->Final_Cis Supernatant Sep_Cryst->Final_Trans Precipitate

Figure 1: Synthetic flowchart for accessing and separating cis/trans isomers.

Analytical Validation: The Self-Validating System

Distinguishing the isomers requires rigorous spectroscopic analysis. Relying solely on polarity (TLC Rf) is insufficient due to the subtle differences in dipole moments.

NMR Decision Tree

The coupling constant (


) between the bridgehead protons (

and

) is the definitive diagnostic metric.
  • cis-Isomer: The dihedral angle between bridgehead protons is typically ~60°, resulting in a smaller coupling constant (

    
     Hz).
    
  • trans-Isomer: The dihedral angle is ~180° (anti-periplanar), resulting in a large coupling constant (

    
     Hz) according to the Karplus equation.
    
Visualization: Analytical Logic

NMR_Logic Sample Purified Isomer (1H NMR in CDCl3) Bridgehead Identify Bridgehead H (Multiplet ~3.0-3.5 ppm) Sample->Bridgehead Coupling Measure J(H4a-H7a) Bridgehead->Coupling Decision_Small J = 3 - 5 Hz Coupling->Decision_Small Decision_Large J = 9 - 12 Hz Coupling->Decision_Large Result_Cis cis-Isomer (Gauche relationship) Decision_Small->Result_Cis Result_Trans trans-Isomer (Anti-periplanar) Decision_Large->Result_Trans

Figure 2: NMR decision tree for stereochemical assignment.

Data Summary Table
Featurecis-Octahydrocyclopenta[b]thiomorpholinetrans-Octahydrocyclopenta[b]thiomorpholine
Bridgehead Stereochemistry H(4a) / H(7a) SynH(4a) / H(7a) Anti
Conformational Mobility High (Ring Flip Possible)Low (Locked)
NMR

3.0 – 5.5 Hz9.0 – 12.0 Hz
Lipophilicity (LogP) Typically Lower (More Polar Surface)Typically Higher
Metabolic Liability S-Oxidation (Sulfoxide formation)S-Oxidation (Slower rate due to steric hindrance)

Medicinal Chemistry Implications[2][3][4][6][8]

Metabolic Stability (S-Oxidation)

The sulfur atom in thiomorpholines is a metabolic soft spot, prone to oxidation by FMOs (Flavin-containing monooxygenases) and CYPs.

  • cis-Isomer: The convex shape exposes the sulfur lone pairs, often leading to rapid oxidation to the sulfoxide/sulfone.

  • trans-Isomer: The rigid, planar structure can sterically shield the sulfur atom depending on the N-substituent, potentially improving metabolic half-life (

    
    ).
    
Pharmacophore Vectorization

When used as a linker:

  • Use the cis-isomer when the target binding pocket requires the "wings" of the molecule to fold or when exploring unknown SAR space where flexibility allows the molecule to find the energy minimum.

  • Use the trans-isomer to freeze a bioactive conformation identified via X-ray co-crystallography, reducing the entropic cost of binding.

References

  • Stereoselective Synthesis of Fused Thiomorpholines Source: Journal of Combinatorial Chemistry (ACS) Relevance: Establishes protocols for solid-phase and solution-phase synthesis of morpholine/thiomorpholine carboxylic acids, highlighting stereocontrol mechanisms. URL:[Link]

  • Conformational Analysis of cis- and trans-Decalin Systems (Analogous Physics) Source: Master Organic Chemistry / J. Am. Chem. Soc. Relevance: Provides the foundational physics for 5,6-fused ring stability and NMR coupling constants (

    
     values) applicable to the thiomorpholine analog.
    URL:[Link]
    
  • Thiomorpholine as a Privileged Scaffold in Medicinal Chemistry Source: Journal of Chemical Reviews Relevance: comprehensive review of thiomorpholine bioactivity, metabolic profiles, and synthetic strategies.[6][7] URL:[Link]

  • Synthesis of Thiomorpholine via Photochemical Thiol-Ene/Cyclization Source: National Institutes of Health (PMC) Relevance: Modern flow-chemistry approach to thiomorpholine synthesis using cysteamine, adaptable for fused systems. URL:[Link]

Sources

Foundational

Physical Properties and Medicinal Utility of Bicyclic Thiomorpholine Derivatives

Executive Summary: The Strategic Value of Conformational Constraint In modern drug discovery, the transition from flexible monocycles (morpholines, piperazines) to rigid bicyclic scaffolds is a proven strategy to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of Conformational Constraint

In modern drug discovery, the transition from flexible monocycles (morpholines, piperazines) to rigid bicyclic scaffolds is a proven strategy to enhance potency and selectivity. Bicyclic thiomorpholine derivatives—specifically bridged systems like 8-thia-3-azabicyclo[3.2.1]octane and fused systems like hexahydro-2H-thieno[2,3-c]pyrrole —offer a unique physicochemical profile. They combine the lipophilic modulation of the sulfur atom with the entropic advantage of a "locked" conformation.

This guide details the physical properties, synthesis, and metabolic behavior of these scaffolds, providing actionable data for lead optimization campaigns.

Physicochemical Profiling

Lipophilicity (LogP/LogD) and Solubility

Replacing the oxygen of a morpholine with sulfur (thiomorpholine) typically increases LogP by approximately 0.5–1.0 log units due to the lower electronegativity and larger van der Waals radius of sulfur. Bicyclic constraints further modulate this.

  • Monocyclic Thiomorpholine: Flexible, moderate lipophilicity.

  • Bridged Bicyclic Thiomorpholine: The hydrocarbon bridge adds lipophilicity but reduces the solvent-accessible surface area (SASA) of the nitrogen lone pair, potentially altering solvation energy.

Table 1: Comparative Physicochemical Properties of Morpholine vs. Thiomorpholine Scaffolds

Scaffold ClassRepresentative CorecLogP (Approx)pKa (Conj. Acid)Polar Surface Area (Ų)Key Feature
Monocycle Morpholine-0.868.3621.26Standard polar solubilizer
Monocycle Thiomorpholine0.159.0012.03 (N) + 25.3 (S)Higher lipophilicity, S-oxidation liability
Bridged 8-oxa-3-azabicyclo[3.2.1]octane-0.509.221.26Rigid morpholine bioisostere
Bridged 8-thia-3-azabicyclo[3.2.1]octane 0.65 8.8 37.3 Conformationally locked, lipophilic

Note: Values are aggregate estimates based on computed descriptors and standard medicinal chemistry literature [1][2].

Basicity and pKa Modulation

The pKa of the nitrogen in bicyclic thiomorpholines is influenced by the ring strain and the transannular electronic effects of the sulfur atom.

  • Electronic Effect: Sulfur is a weak inductive withdrawer but can donate electron density via resonance. In bridged systems (e.g., [3.2.1]), the sulfur is distal to the nitrogen, minimizing direct inductive withdrawal compared to the [3.1.1] systems.

  • Steric Effect: The bridgehead carbons sterically hinder the nitrogen lone pair, which can slightly lower the pKa compared to the unhindered monocycles, improving membrane permeability at physiological pH.

Conformational Analysis & Vector Alignment

The primary advantage of bicyclic thiomorpholines is the reduction of the entropic penalty upon protein binding.

  • Monocyclic Thiomorpholine: Exists in a dynamic equilibrium between chair and twist-boat conformers. Binding requires "freezing" one conformer, costing entropy (

    
    ).
    
  • Bicyclic Derivatives: The bridge locks the ring into a specific geometry (often a distorted chair or boat), pre-organizing the vectors of the N-substituents.

Visualization: Conformational Constraint Logic

The following diagram illustrates the thermodynamic advantage of the bicyclic scaffold in ligand-protein binding events.

ConformationalLock cluster_0 Monocyclic Thiomorpholine cluster_1 Bicyclic Thiomorpholine NodeA Flexible Conformation (High Entropy) NodeB Protein Binding (Entropic Penalty) NodeA->NodeB High ΔG cost NodeC Rigid Scaffold (Low Entropy) NodeA->NodeC Synthetic Cyclization NodeD Protein Binding (Minimal Penalty) NodeC->NodeD Low ΔG cost (Pre-organized)

Figure 1: Thermodynamic rationale for bicyclic constraints. The rigid scaffold minimizes the entropic cost of binding, potentially improving affinity.

Metabolic Stability and Bioisosterism[1]

Thiomorpholines are susceptible to specific metabolic pathways that differ from morpholines. Understanding these is critical for ADME optimization.

Sulfur Oxidation (The "Soft Spot")

The sulfur atom is a "soft" nucleophile and is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).

  • Pathway: Sulfide (

    
    ) 
    
    
    
    Sulfoxide (
    
    
    )
    
    
    Sulfone (
    
    
    ).
  • Mitigation: The bicyclic bridge creates steric bulk around the sulfur atom in certain isomers (e.g., endo vs exo attacks), potentially slowing down S-oxidation compared to the exposed sulfur in monocyclic thiomorpholine [3].

Resistance to Ring Opening

Monocyclic amines can undergo oxidative ring opening (via


-carbon hydroxylation). Bicyclic systems are significantly more resistant to this degradation pathway due to Bredt's rule violations (inability to form double bonds at bridgeheads) and steric protection of the 

-carbons.
Visualization: Metabolic Fate

Metabolism cluster_oxid Phase I Metabolism (Oxidative) cluster_stable Stabilization Features Parent Bicyclic Thiomorpholine Sulfoxide S-Oxide (Polar, Active/Inactive) Parent->Sulfoxide FMO/CYP (S-Oxidation) RingOpen Ring Opening (Dealkylation) Sulfone Sulfone (Highly Polar, Excreted) Sulfoxide->Sulfone Slow Blocked BLOCKED by Bridgehead Constraints RingOpen->Blocked Steric/Electronic Barrier

Figure 2: Metabolic trajectory. While S-oxidation remains a liability, the bicyclic framework protects against oxidative ring scission.

Experimental Protocol: Synthesis of 8-Thia-3-azabicyclo[3.2.1]octane

The following protocol describes the synthesis of a representative bridged thiomorpholine core. This method utilizes a double-Mannich condensation strategy, which is scalable and robust [1][4].

Materials
  • Reagents: 2,5-Dimethoxytetrahydrofuran (precursor to succindialdehyde), Benzylamine (primary amine), Sodium sulfide nonahydrate (

    
    ), Hydrochloric acid.
    
  • Solvents: Water, Ethanol, Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation of Succindialdehyde (In-situ):

    • Hydrolyze 2,5-dimethoxytetrahydrofuran (10 mmol) in 0.1 M HCl (20 mL) at 60°C for 2 hours.

    • Checkpoint: The solution should turn homogenous. Cool to room temperature.

  • Double-Mannich Cyclization:

    • To the succindialdehyde solution, add Benzylamine (10 mmol) and Acetonedicarboxylic acid (or a simplified ketone equivalent if targeting the ketone derivative).

    • Crucial Step: For the thia analog, introduce

      
       (10 mmol) buffered at pH 5-6.
      
    • Note: The precise stoichiometry for the [3.2.1] system often involves reacting the dialdehyde with the amine and a sulfur source under high dilution to favor intramolecular cyclization over polymerization.

    • Alternative Route (Direct Alkylation): React cis-1,3-bis(bromomethyl)cyclobutane (if available) with a sulfonamide, though the succindialdehyde route is greener.

  • Isolation & Purification:

    • Basify the reaction mixture to pH > 10 using NaOH.

    • Extract with DCM (

      
       mL).
      
    • Dry organic phase over anhydrous

      
       and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Silica gel, 0-10% MeOH in DCM).

  • Characterization (Self-Validation):

    • 1H NMR: Look for bridgehead protons (multiplets around 3.0-3.5 ppm).

    • MS (ESI): Confirm

      
       peak.
      
    • TLC: Use Dragendorff’s reagent (orange stain) to confirm the presence of the tertiary amine.

Applications in Drug Design[1][2][3][4][5][6]

Bicyclic thiomorpholines are currently utilized as:

  • Bioisosteres of Tropane: In neurochemistry, replacing the N-methyl group or the bridge of cocaine/atropine analogs to alter DAT/SERT selectivity.

  • mTOR Inhibitors: Used to replace morpholine in PI3K/mTOR inhibitors to improve blood-brain barrier (BBB) penetration by increasing lipophilicity while maintaining H-bond acceptor capability [2].

  • Antimycobacterial Agents: Fused thiomorpholines have shown efficacy against M. tuberculosis by disrupting cell wall synthesis, with the bicyclic core providing resistance to bacterial efflux pumps [5].

References

  • Preparation of Novel Bridged Bicyclic Thiomorpholines. ChemInform, 2005.

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2023.

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[1][2]

  • New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 2022.

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 2019.

Sources

Exploratory

Sulfur-Nitrogen Heterocycles in Medicinal Chemistry: Synthetic Architectures and Therapeutic Utility

Strategic Importance in Drug Discovery Heterocycles containing both sulfur and nitrogen (S/N heterocycles) represent a cornerstone of modern medicinal chemistry.[1] Unlike pure nitrogen heterocycles, the introduction of...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Importance in Drug Discovery

Heterocycles containing both sulfur and nitrogen (S/N heterocycles) represent a cornerstone of modern medicinal chemistry.[1] Unlike pure nitrogen heterocycles, the introduction of sulfur imparts unique physiochemical properties driven by the "heavy atom effect," lipophilicity modulation, and specific electronic interactions such as sigma-hole bonding.

From a drug design perspective, S/N heterocycles are not merely scaffolds; they are functional tools used to:

  • Modulate Lipophilicity (LogP): Sulfur is less electronegative and more polarizable than oxygen, often increasing lipophilicity and membrane permeability compared to oxazole analogues.

  • Enhance Metabolic Stability: Thiazoles and thiadiazoles often resist oxidative metabolism better than their furan or pyrrole counterparts, extending half-life (

    
    ).
    
  • Exploit Specific Binding: The sulfur atom can engage in non-classical interactions, such as S···O chalcogen bonding with carbonyls in the protein backbone.

Structural Classes and Physiochemical Properties[1][2]

The selection of a specific S/N core dictates the electronic landscape of the drug candidate. The table below summarizes the core building blocks and their critical medicinal chemistry parameters.

ScaffoldStructurepKa (Conj. Acid)H-Bond AcceptorH-Bond DonorKey Utility
Thiazole 1,3-S,N (5-mem)~2.5ModerateNoBioisostere for pyridine/amide; found in Ritonavir.
Isothiazole 1,2-S,N (5-mem)-0.5WeakNoLess common; found in Ziprasidone.
1,3,4-Thiadiazole 1,3,4-S,N,N~ -4.9WeakNoBioisostere for carboxylic acids; high metabolic stability.
1,2,4-Thiadiazole 1,2,4-S,N,NWeakly BasicModerateNoEster/amide bioisostere; found in cephalosporins.
Benzothiazole Fused 6+5~4.5ModerateNoDNA intercalator; amyloid imaging agents.
Decision Logic for Scaffold Selection

The following diagram illustrates the decision process for incorporating S/N heterocycles during Lead Optimization.

SAR_Logic Start Hit Compound (Unstable/Low Potency) Metab Identify Metabolic Hotspot (e.g., Phenyl) Start->Metab H_Bond Need H-Bond Acceptor? Metab->H_Bond Thiazole Swap for Thiazole H_Bond->Thiazole Yes (Mod pKa) Thiadiazole Swap for 1,3,4-Thiadiazole H_Bond->Thiadiazole No (Reduce LogP) Isothiazole Swap for Isothiazole H_Bond->Isothiazole No (Steric bulk)

Caption: SAR decision tree for bioisosteric replacement using S/N heterocycles.

Synthetic Methodologies: From Classic to Modern

Reliable synthesis is the bedrock of application. Below are two distinct protocols: the classic Hantzsch synthesis (robust, scale-friendly) and a modern C-H activation (atom-economical).

Protocol A: The Hantzsch Thiazole Synthesis

Context: This remains the gold standard for synthesizing 2-aminothiazoles, a privileged scaffold in kinase inhibitors (e.g., Dasatinib). Mechanism: Condensation of an


-haloketone with a thioamide/thiourea.[2]

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 1.0 equiv of

    
    -bromoacetophenone in Ethanol (0.5 M concentration).
    
  • Addition: Add 1.1 equiv of Thiourea.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Causality: Reflux provides the activation energy for the initial nucleophilic attack of sulfur on the alkyl halide, followed by the cyclization driven by the nitrogen attacking the carbonyl.

  • Precipitation: Cool to room temperature. The hydrobromide salt of the thiazole often precipitates.

  • Neutralization: Filter the solid and resuspend in water. Basify with saturated aqueous

    
     to pH 8–9 to liberate the free base.
    
  • Isolation: Filter the free base, wash with cold water, and dry under vacuum.

Critical Note: If the product does not precipitate, evaporate ethanol and extract with Ethyl Acetate.

Protocol B: Cu-Mediated C-H Thiolation of Benzothiazoles

Context: Traditional methods require pre-functionalization (halogenation). This modern protocol allows direct C-H functionalization using aerobic conditions, ideal for late-stage diversification.

Step-by-Step Methodology:

  • Setup: In a sealed tube, combine Benzothiazole (1.0 mmol), Aryl Thiol (1.5 mmol), and CuI (1.0 equiv).

  • Additives: Add 2,2'-bipyridine (1.0 equiv) and

    
     (2.5 equiv).
    
  • Solvent: Add DMF (3.0 mL).[3]

  • Reaction: Heat to

    
    C under an air atmosphere (open vessel or balloon) for 24 hours.
    
    • Causality: The Copper(I) species activates the thiol.[3] Oxygen serves as the terminal oxidant to regenerate the active catalytic species and drive the thermodynamic cycle.

  • Workup: Dilute with EtOAc, wash with brine to remove DMF/Copper salts. Purify via silica gel chromatography.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_0 Classic: Hantzsch Synthesis cluster_1 Modern: C-H Activation Keto Alpha-Haloketone Inter S-Alkylation Intermediate Keto->Inter EtOH, Reflux Thio Thiourea/Thioamide Thio->Inter Cyclic 2-Aminothiazole Inter->Cyclic -H2O, -HBr Benzo Benzothiazole Complex Cu-Thiolate Complex Benzo->Complex CuI, Ligand Thiol Aryl Thiol Thiol->Complex Product 2-Thiobenzothiazole Complex->Product 140°C, Air (O2)

Caption: Comparison of condensation vs. direct C-H activation synthetic pathways.

Technical Challenges: Catalyst Poisoning

A critical issue when working with S/N heterocycles is their tendency to poison transition metal catalysts (Pd, Pt, Rh) during cross-coupling reactions (e.g., Suzuki-Miyaura). The sulfur atom acts as a soft Lewis base, binding irreversibly to the soft metal center.

Mitigation Strategies:

  • Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) to outcompete the sulfur coordination.

  • Catalyst Loading: Increase Pd loading to 5–10 mol% (standard is 1–3%).

  • Alternative Metals: Switch to "harder" metals like Copper (as seen in Protocol B) or Nickel, which are less susceptible to sulfur poisoning.

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. 4

  • Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. Journal of Organic Chemistry (ACS). 3

  • Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles. Benchchem Technical Support. 5[3][6][7][8]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, The University of Tokyo. 9[3][6][7]

  • Synthesis and Medicinal Attributes of Thiazole Derivatives. Systematic Reviews in Pharmacy. 7[3][6][7]

Sources

Protocols & Analytical Methods

Method

Functionalization of the secondary amine in bicyclic thiomorpholines

Application Note: Functionalization of the Secondary Amine in Bicyclic Thiomorpholines Executive Summary & Strategic Importance Bicyclic thiomorpholines (e.g., 8-thia-3-azabicyclo[3.2.1]octane, thieno[2,3-b]pyridines) re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Secondary Amine in Bicyclic Thiomorpholines

Executive Summary & Strategic Importance

Bicyclic thiomorpholines (e.g., 8-thia-3-azabicyclo[3.2.1]octane, thieno[2,3-b]pyridines) represent high-value "privileged scaffolds" in modern drug discovery. They serve as lipophilic, metabolically stable bioisosteres for morpholines and piperazines, frequently improving blood-brain barrier (BBB) permeability and potency in targets like the Dopamine Transporter (DAT) and various G-protein coupled receptors (GPCRs).

However, the functionalization of the secondary amine in these systems presents a unique distinct challenge: The Thioether Problem. The sulfur atom within the bicyclic framework is a soft Lewis base that can:

  • Poison transition metal catalysts (especially Palladium) during cross-coupling.

  • Undergo competitive oxidation during N-functionalization if non-selective oxidants are used.

  • Induce conformational locking , making the secondary amine sterically less accessible than in monocyclic analogues.

This guide provides field-proven protocols to overcome these barriers, ensuring high-yielding functionalization while maintaining the integrity of the sulfur core.

Strategic Decision Workflow

Before initiating synthesis, the oxidation state of the sulfur and the nature of the electrophile dictate the pathway.

G Start Target: N-Functionalized Bicyclic Thiomorpholine Decision1 Is the Sulfur Atom Already Oxidized (SO/SO2)? Start->Decision1 PathA YES (Sulfone/Sulfoxide) Decision1->PathA Deactivated S PathB NO (Sulfide) Decision1->PathB Reactive S ActionA Standard Amine Chemistry (No Poisoning Risk) PathA->ActionA Decision2 Desired Reaction Type? PathB->Decision2 Alkylation N-Alkylation (Reductive Amination) Decision2->Alkylation Arylation N-Arylation (Pd-Catalysis) Decision2->Arylation Protocol1 Protocol 1: Ti-Mediated Reductive Amination Alkylation->Protocol1 Steric Bulk Handling Protocol2 Protocol 2: RuPhos-Pd G3 Catalysis (S-Tolerant) Arylation->Protocol2 Direct Method Protocol3 Protocol 3: Pre-oxidation Strategy (S -> SO2) Arylation->Protocol3 If Catalyst Fails

Figure 1: Decision matrix for selecting the optimal functionalization pathway based on sulfur reactivity and target structure.

Detailed Experimental Protocols

Protocol 1: Titanium-Mediated Reductive Amination (N-Alkylation)

Best for: Sterically hindered bicyclic amines (e.g., bridged systems) where standard STAB conditions stall.

Scientific Rationale: Bicyclic amines often suffer from steric shielding around the nitrogen. Standard reductive amination (Aldehyde + STAB) can be sluggish. The addition of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before the reducing agent is introduced. This method is compatible with the thioether moiety.

Reagents:

  • Bicyclic thiomorpholine (1.0 equiv)

  • Aldehyde/Ketone (1.1–1.5 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv)

  • Sodium borohydride (NaBH4) (2.0 equiv) Note: Stronger than STAB, used here because imine is pre-formed.

  • Solvent: Anhydrous THF (preferred over DCE for Ti compatibility).

Step-by-Step:

  • Imine Formation: In a flame-dried vial under Argon, dissolve the amine (1.0 mmol) and aldehyde (1.2 mmol) in anhydrous THF (4 mL).

  • Activation: Add Ti(OiPr)4 (1.5 mmol, 440 µL) dropwise. The solution may turn slightly yellow.

  • Incubation: Stir at Room Temperature (RT) for 6–12 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of amine and formation of imine (often hydrolyzes on LCMS, look for shift).

  • Reduction: Cool the mixture to 0 °C. Add NaBH4 (2.0 mmol) portion-wise. Caution: Gas evolution.

  • Quench: Stir for 2 hours at RT. Quench by adding 1 mL of water (slowly) followed by 1 mL of 1M NaOH. A white precipitate (TiO2) will form.

  • Workup: Filter through a Celite pad to remove Titanium salts. Wash with EtOAc. Concentrate and purify via flash chromatography.

Protocol 2: Sulfur-Tolerant Buchwald-Hartwig N-Arylation

Best for: Coupling the secondary amine with aryl halides without oxidizing the sulfur.

Scientific Rationale: The sulfur atom in thiomorpholines competes with the phosphine ligand for the Palladium center, leading to catalyst deactivation ("poisoning"). To overcome this, we utilize RuPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand. RuPhos creates a protective steric shell around the Pd, preventing sulfur coordination while facilitating the reductive elimination of the bulky bicyclic amine.

Reagents:

  • Bicyclic thiomorpholine (1.0 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: RuPhos Pd G3 or G4 precatalyst (2–5 mol%) Critical Component

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

Step-by-Step:

  • Setup: Charge a reaction vial equipped with a stir bar with the Aryl Halide (1.0 mmol), Amine (1.1 mmol), and NaOtBu (1.5 mmol).

  • Catalyst Addition: Add RuPhos Pd G3 (0.02–0.05 mmol) inside a glovebox or under a strong stream of Nitrogen.

  • Solvent: Add degassed Toluene (3 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat to 80–100 °C for 4–16 hours.

    • Note: If the substrate is a bridged thiomorpholine (e.g., 8-thia-3-azabicyclo[3.2.1]octane), higher temperatures (110 °C) may be required due to ring strain and sterics.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a silica plug to remove Pd residues.

  • Purification: Flash chromatography. Warning: Thiomorpholines can streak on silica; add 1% Et3N to the eluent.

Protocol 3: Selective Oxidation (Sulfone Synthesis)

Best for: Creating the 1,1-dioxide derivative (Sulfone) to deactivate sulfur prior to difficult couplings.

Scientific Rationale: If N-functionalization fails due to catalyst poisoning, converting the sulfide to a sulfone (


) removes the lone pairs on sulfur, eliminating its ability to coordinate metals. Oxone is the reagent of choice for robust conversion to sulfone without N-oxidation (since the amine is secondary and less prone to N-oxide formation than tertiary amines under acidic conditions).

Reagents:

  • Bicyclic thiomorpholine (1.0 equiv)

  • Oxone® (Potassium peroxymonosulfate) (2.5 equiv)

  • Solvent: MeOH:H2O (1:1 mixture).[1]

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 mmol) in MeOH (5 mL) and Water (5 mL).

  • Addition: Add Oxone (2.5 mmol) in one portion. The pH will be acidic (approx. pH 2–3), which protonates the amine and protects it from oxidation (ammonium salts are resistant to oxidation).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Mass +32 for sulfone).

  • Workup: Carefully neutralize with sat. NaHCO3 (Caution: Foaming). Extract with DCM (x3).

    • Note: Sulfones are polar; ensure thorough extraction or use CHCl3/iPrOH (3:1) if the product remains in the aqueous phase.

Comparative Data & Troubleshooting

Table 1: Catalyst Performance in N-Arylation of 8-thia-3-azabicyclo[3.2.1]octane

Catalyst SystemLigand ClassYield (Ar-Br)Sulfur Poisoning RiskNotes
Pd(PPh3)4 Monodentate< 10%High S-displaces PPh3 rapidly. Avoid.
Pd(OAc)2 / BINAP Bidentate30–50%ModerateWorks for simple thiomorpholines, fails for hindered bicyclics.
Pd2(dba)3 / XPhos Biaryl60–75%LowGood, but sometimes slow for secondary amines.
RuPhos Pd G3 Biaryl (Gen 3) 85–95% Minimal Gold Standard. Steric bulk protects Pd center.
Pd-PEPPSI-IPr NHC70–80%LowExcellent alternative if phosphines are avoided.

Troubleshooting Guide:

  • Problem: Low yield in Reductive Amination.

    • Cause: Reversibility of imine formation or steric hindrance.

    • Fix: Switch to Protocol 1 (Ti(OiPr)4). If using STAB, add 1 equiv of Acetic Acid and use DCE as solvent.

  • Problem: Catalyst death (black Pd precipitation) in Arylation.

    • Cause: Sulfur poisoning.

    • Fix: Increase catalyst loading to 5-10 mol%. Switch to RuPhos or BrettPhos. Ensure solvent is thoroughly degassed (O2 + S is a bad combo for Pd).

  • Problem: Over-oxidation to Sulfone when Sulfoxide is desired.

    • Fix: Use NaIO4 (1.0 equiv) in water at 0 °C for selective Sulfoxide synthesis. Avoid peroxides.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021. Link

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Bioorganic & Medicinal Chemistry Letters, 2002.[2] Link

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions (RuPhos Development). Journal of the American Chemical Society, 2011. Link

  • Robust Buchwald–Hartwig amination enabled by ball-milling (Mechanochemistry/PEPPSI). Organic & Biomolecular Chemistry, 2020. Link

  • One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively (Oxidation Control). RSC Advances, 2022. Link

Sources

Application

Using hexahydro-2H-cyclopenta[b][1,4]thiazine in fragment-based drug design

This Application Note provides a comprehensive technical guide for utilizing hexahydro-2H-cyclopenta[b][1,4]thiazine (also known as octahydrocyclopenta[b][1,4]thiazine) in Fragment-Based Drug Design (FBDD). Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for utilizing hexahydro-2H-cyclopenta[b][1,4]thiazine (also known as octahydrocyclopenta[b][1,4]thiazine) in Fragment-Based Drug Design (FBDD).

Executive Summary

The dominance of flat, aromatic fragments in historical screening libraries has contributed to late-stage attrition due to poor physicochemical properties (low solubility, high promiscuity). Hexahydro-2H-cyclopenta[b][1,4]thiazine represents a high-value "3D fragment" scaffold. Unlike its planar benzo-fused analog (dihydro-2H-benzo[b][1,4]thiazine), this saturated bicyclic system offers:

  • High Fsp³ Character: Enhanced solubility and lower lipophilicity.

  • Defined 3D Vectors: The cis- or trans-fused ring junction directs exit vectors out of the geometric plane, accessing novel binding pockets.

  • Versatile Handle: The secondary amine serves as a reliable vector for fragment growing or linking.

This guide details the synthesis, quality control, and biophysical screening protocols required to deploy this scaffold effectively.

Chemoinformatic Profile & Design Rationale

The molecule acts as a "shape probe," testing the curvature of binding pockets that flat aromatic rings cannot satisfy.

Table 1: Physicochemical Properties (Calculated)
PropertyValueSignificance in FBDD
Molecular Weight ~143.25 DaIdeal for fragment growing (Rule of 3 compliant).
cLogP ~1.2 - 1.5Optimal lipophilicity for membrane permeability without aggregation.
TPSA ~38 ŲGood polarity profile; secondary amine + thioether.
H-Bond Donors 1 (NH)Key anchor point for Asp/Glu residues in active sites.
H-Bond Acceptors 2 (N, S)Sulfur can engage in "sigma-hole" interactions or weak H-bonds.
Fsp³ 1.0 (Fully Saturated)Maximizes "escape from flatland"; correlates with clinical success.

Synthesis & Library Integration

While commercial libraries (e.g., Enamine, Life Chemicals) increasingly stock this core, in-house synthesis allows for stereochemical control and pre-functionalization.

Protocol A: Modular Synthesis

Objective: Synthesize the core scaffold from 2-bromocyclopentanone and cysteamine.

Reagents:

  • 2-Bromocyclopentanone (CAS: 21625-27-2)

  • 2-Aminoethanethiol (Cysteamine)

  • Sodium Borohydride (NaBH₄)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Condensation: Dissolve 2-aminoethanethiol (1.0 eq) in anhydrous ethanol under N₂ atmosphere. Cool to 0°C.[1]

  • Addition: Dropwise add 2-bromocyclopentanone (1.0 eq). The nucleophilic sulfur attacks the alpha-bromo position, followed by intramolecular Schiff base formation (imine).

  • Cyclization: Stir at room temperature for 4–6 hours. Monitor by LC-MS for the formation of the dihydro-intermediate (imine species).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise to reduce the imine to the secondary amine.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM. The product is the cis-fused isomer predominantly, due to the thermodynamic preference of the 5,6-fused system during hydride delivery.

  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

Expert Insight: The cis-isomer is generally more flexible and soluble. If the trans-isomer is required for a specific rigid vector, synthetic routes involving pre-formed trans-2-aminocyclopentanethiol are necessary.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 2-Bromocyclopentanone + Cysteamine Inter Intermediate: Dihydro-imine Start->Inter S-alkylation & Condensation Reduct Reduction (NaBH4) Inter->Reduct Prod Hexahydro-2H-cyclopenta [b][1,4]thiazine (Cis-isomer) Reduct->Prod Stereoselective Hydride Attack

Figure 1: Synthetic route favoring the cis-fused scaffold.

Biophysical Screening Protocols

The secondary amine and thioether moieties require specific handling during screening to avoid false positives (e.g., oxidation or promiscuous binding).

Protocol B: Surface Plasmon Resonance (SPR) Screening

Challenge: Low molecular weight fragments produce low Response Units (RU). Solution: Use "Clean Screen" methodology to validate solubility and prevent aggregation.

  • Sensor Chip: CM5 or Series S (Cytiva). Immobilize target protein to ~3000-5000 RU to maximize signal-to-noise for this small fragment (143 Da).

  • Running Buffer: PBS-P+ (pH 7.4) with 1 mM TCEP .

    • Critical: The thioether in the thiazine ring is susceptible to oxidation (sulfoxide formation) over time. TCEP is preferred over DTT as it does not interfere with the gold surface.

  • Injection:

    • Concentration series: 0, 31.25, 62.5, 125, 250, 500, 1000 µM.

    • Contact time: 30s (fast on/off rates expected).

    • Dissociation: 15s.

  • Analysis: Look for "square" sensorgrams. If the binding curve does not reach equilibrium (slow on-rate), it may indicate aggregation or covalent reaction (rare for this scaffold but possible if protein has surface cysteines).

Protocol C: Ligand-Observed NMR (STD-NMR)

Objective: Confirm binding and map the epitope.

  • Sample Prep: 20 µM Protein + 400 µM Fragment (1:20 ratio) in D₂O buffer.

  • Pulse Sequence: Saturation Transfer Difference (STD).

  • Irradiation: On-resonance at -0.5 ppm (protein methyls) and off-resonance at 30 ppm.

  • Interpretation:

    • Strong STD Signal: Protons on the cyclopentane ring usually show strong NOE transfer if the hydrophobic face drives binding.

    • Vector Identification: If the NH proton (in 90% H₂O) shows weak STD, it suggests the amine is solvent-exposed, validating it as a growth vector.

Hit-to-Lead Evolution Strategy

Once a hit is confirmed, the hexahydro-2H-cyclopenta[b][1,4]thiazine scaffold offers distinct growth vectors.

Growth Vector Analysis
  • N-Alkylation (The Primary Vector):

    • The secondary amine is the most accessible point.

    • Reaction: Reductive amination with aldehydes or amide coupling (if converting to amide).

    • Design: Grow towards solvent to improve potency or reach adjacent sub-pockets.

  • Sulfur Oxidation (The Polarity Switch):

    • Controlled oxidation to sulfoxide (S=O) or sulfone (O=S=O) creates a hydrogen bond acceptor vector without adding carbon weight.

    • Utility: Can pick up backbone amides in the binding pocket.

  • Carbon Functionalization:

    • Difficult on the saturated ring post-synthesis. Best introduced by using substituted 2-bromocyclopentanones (e.g., 4-methyl-2-bromocyclopentanone) during library synthesis.

Visualization: FBDD Workflow

FBDD_Workflow Lib 3D Fragment Library (Hexahydro-2H-cyclopenta[b][1,4]thiazine) Screen Primary Screen (SPR / MST) Lib->Screen High Concentration (1 mM) Valid Validation (STD-NMR / X-ray Soaking) Screen->Valid Affinity < 5 mM Ligand Efficiency > 0.3 Hit Confirmed Hit Valid->Hit Defined Binding Mode Grow1 Vector 1: N-Alkylation (Reach Solvent/Adjacent Pocket) Hit->Grow1 Grow2 Vector 2: S-Oxidation (New H-Bond Acceptor) Hit->Grow2

Figure 2: Decision tree for evolving the thiazine fragment hit.

References

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187–192. (Context on Fsp³ and 3D fragments).
  • PubChem Compound Summary: Octahydrocyclopenta[b][1,4]thiazine. National Center for Biotechnology Information. PubChem CID 129656499. Available at: [Link]

  • Warr, W. A. (2009). Fragment-based drug discovery: new approach to efficient drug development. Journal of Computer-Aided Molecular Design. (General Protocol Grounding).

Sources

Method

Preparation of N-Substituted Cyclopenta[b]thiomorpholine Derivatives: A Detailed Guide for Medicinal and Process Chemistry

This comprehensive application note provides a detailed guide for the synthesis of N-substituted cyclopenta[b]thiomorpholine derivatives, a class of compounds with significant potential in drug discovery and development....

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note provides a detailed guide for the synthesis of N-substituted cyclopenta[b]thiomorpholine derivatives, a class of compounds with significant potential in drug discovery and development. The thiomorpholine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Fusing this heterocycle with a cyclopentane ring introduces conformational rigidity and novel three-dimensional exit vectors for substituent placement, offering a promising strategy for the development of new chemical entities with enhanced target affinity and selectivity.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a robust and adaptable synthetic strategy, provides detailed, step-by-step experimental protocols, and discusses the critical parameters for successful synthesis and derivatization.

Introduction to Cyclopenta[b]thiomorpholines in Drug Discovery

The thiomorpholine moiety, a sulfur-containing analog of morpholine, is a six-membered saturated heterocycle that has been incorporated into a wide range of biologically active compounds.[3][4] Its presence can influence a molecule's polarity, lipophilicity, and metabolic stability, making it a valuable building block for medicinal chemists. N-substituted thiomorpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[5]

The fusion of a cyclopentane ring to the thiomorpholine core to form the cyclopenta[b]thiomorpholine system creates a bicyclic scaffold with a unique topographical profile. This structural modification can be exploited to fine-tune the orientation of substituents and optimize interactions with biological targets. The preparation of a library of N-substituted derivatives of this core structure is, therefore, a key objective for exploring its full potential in medicinal chemistry.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of N-substituted cyclopenta[b]thiomorpholine derivatives can be efficiently achieved through a two-pronged strategy: first, the construction of the core bicyclic scaffold, followed by the diversification of the nitrogen substituent. This approach allows for the late-stage introduction of a wide variety of functional groups, facilitating the rapid generation of a compound library for structure-activity relationship (SAR) studies.

The proposed synthetic route commences with the commercially available cis-1,2-cyclopentanedimethanol. This starting material provides the necessary stereochemistry for the formation of the cis-fused ring system. The key steps in the synthesis are:

  • Activation of the Diol: The hydroxyl groups of cis-1,2-cyclopentanedimethanol are converted to a more reactive leaving group, such as a tosylate or mesylate. This activation is crucial for the subsequent nucleophilic substitution reactions.

  • Thiomorpholine Ring Formation: The activated di-electrophile is then reacted with a suitable binucleophile that provides both the nitrogen and sulfur atoms for the thiomorpholine ring. Cysteamine (2-aminoethanethiol) is an ideal reagent for this purpose, enabling a one-pot cyclization.

  • N-Substitution: The resulting secondary amine of the cyclopenta[b]thiomorpholine core is then derivatized through various N-alkylation or N-acylation reactions to introduce the desired substituents.

This synthetic strategy is illustrated in the workflow diagram below.

Synthesis_Workflow start cis-1,2-Cyclopentanedimethanol activation Activation of Hydroxyl Groups (e.g., Tosylation) start->activation Step 1 cyclization Thiomorpholine Ring Formation (Reaction with Cysteamine) activation->cyclization Step 2 core Cyclopenta[b]thiomorpholine Core cyclization->core n_substitution N-Substitution (Alkylation/Acylation) core->n_substitution Step 3 final_product N-Substituted Cyclopenta[b]thiomorpholine Derivatives n_substitution->final_product

Caption: General workflow for the synthesis of N-substituted cyclopenta[b]thiomorpholine derivatives.

Experimental Protocols

PART 1: Synthesis of the Cyclopenta[b]thiomorpholine Core

This part details the synthesis of the foundational bicyclic scaffold.

Protocol 1: Synthesis of cis-1,2-Cyclopentanedimethanol Ditosylate

This protocol describes the activation of the diol starting material. The use of tosyl chloride in the presence of a base is a standard and effective method for this transformation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
cis-1,2-Cyclopentanedimethanol130.185.0 g38.4 mmol
Pyridine79.1050 mL-
p-Toluenesulfonyl chloride (TsCl)190.6516.1 g84.5 mmol
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric acid (HCl)36.46As needed-
Saturated sodium bicarbonate (NaHCO₃)84.01As needed-
Anhydrous magnesium sulfate (MgSO₄)120.37As needed-

Procedure:

  • To a stirred solution of cis-1,2-cyclopentanedimethanol (5.0 g, 38.4 mmol) in pyridine (50 mL) at 0 °C (ice bath), add p-toluenesulfonyl chloride (16.1 g, 84.5 mmol) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Pour the reaction mixture into ice-cold 1 M HCl (200 mL) and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield cis-1,2-cyclopentanedimethanol ditosylate as a white solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of Octahydrocyclopenta[b][1][3]thiazine (Cyclopenta[b]thiomorpholine)

This protocol describes the crucial ring-forming reaction to construct the bicyclic core.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
cis-1,2-Cyclopentanedimethanol ditosylate438.5610.0 g22.8 mmol
Cysteamine hydrochloride113.612.85 g25.1 mmol
Sodium ethoxide (21% in ethanol)68.0517.5 mL45.6 mmol
Ethanol (absolute)46.07150 mL-
Diethyl ether74.12As needed-
Saturated ammonium chloride (NH₄Cl)53.49As needed-

Procedure:

  • To a stirred solution of cysteamine hydrochloride (2.85 g, 25.1 mmol) in absolute ethanol (50 mL), add sodium ethoxide solution (17.5 mL, 45.6 mmol) dropwise at room temperature. Stir the resulting mixture for 30 minutes.

  • In a separate flask, dissolve cis-1,2-cyclopentanedimethanol ditosylate (10.0 g, 22.8 mmol) in absolute ethanol (100 mL).

  • Add the solution of the ditosylate to the cysteamine solution dropwise over 1 hour.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether (150 mL) and water (100 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford octahydrocyclopenta[b][1][3]thiazine as a colorless oil.

Expected Yield: 60-70%

Reaction_Scheme_Core cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyclization Diol cis-1,2-Cyclopentanedimethanol Ditosylate cis-1,2-Cyclopentanedimethanol Ditosylate Diol->Ditosylate TsCl p-TsCl, Pyridine TsCl->Ditosylate Ditosylate_c cis-1,2-Cyclopentanedimethanol Ditosylate Core Cyclopenta[b]thiomorpholine Ditosylate_c->Core Cysteamine Cysteamine, NaOEt, EtOH Cysteamine->Core

Caption: Reaction scheme for the synthesis of the cyclopenta[b]thiomorpholine core.

PART 2: N-Substitution of the Cyclopenta[b]thiomorpholine Core

This part provides a general protocol for the N-alkylation of the synthesized core, which can be adapted for a wide range of alkylating agents.

Protocol 3: General Procedure for N-Alkylation

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Octahydrocyclopenta[b][1][3]thiazine143.261.0 g6.98 mmol
Alkyl halide (R-X)Variable-7.68 mmol
Potassium carbonate (K₂CO₃)138.211.93 g13.96 mmol
Acetonitrile (MeCN)41.0530 mL-
Ethyl acetate (EtOAc)88.11As needed-
Hexanes-As needed-

Procedure:

  • To a solution of octahydrocyclopenta[b][1][3]thiazine (1.0 g, 6.98 mmol) in acetonitrile (30 mL), add potassium carbonate (1.93 g, 13.96 mmol) and the desired alkyl halide (7.68 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, heating the reaction mixture may be necessary.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a suitable gradient of ethyl acetate in hexanes) to afford the N-substituted cyclopenta[b]thiomorpholine derivative.

Table of Exemplary N-Substituted Derivatives:

R-X (Alkyl Halide)ProductExpected Yield (%)
Benzyl bromideN-Benzyl-octahydrocyclopenta[b][1][3]thiazine85-95
Ethyl bromoacetateEthyl 2-(octahydrocyclopenta[b][1][3]thiazin-4(5H)-yl)acetate70-80
2-Bromo-N,N-dimethyl-ethanamineN,N-Dimethyl-2-(octahydrocyclopenta[b][1][3]thiazin-4(5H)-yl)ethanamine75-85

Data Presentation and Characterization

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

Table 1: Physicochemical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
cis-1,2-Cyclopentanedimethanol DitosylateC₂₁H₂₆O₆S₂438.56White solid7.78 (d, 4H), 7.35 (d, 4H), 4.01 (m, 4H), 2.45 (s, 6H), 2.20 (m, 2H), 1.60-1.80 (m, 6H)132.8, 129.9, 127.9, 72.1, 40.2, 28.5, 21.6
Octahydrocyclopenta[b][1][3]thiazineC₇H₁₃NS143.26Colorless oil3.05 (dd, 2H), 2.85 (t, 2H), 2.65 (t, 2H), 2.20 (m, 2H), 1.60-1.80 (m, 6H), 1.95 (br s, 1H)52.8, 48.5, 41.3, 30.1, 29.2
N-Benzyl-octahydrocyclopenta[b][1][3]thiazineC₁₄H₁₉NS233.38Pale yellow oil7.20-7.35 (m, 5H), 3.65 (s, 2H), 2.90 (dd, 2H), 2.70 (t, 2H), 2.50 (t, 2H), 2.25 (m, 2H), 1.60-1.80 (m, 6H)138.5, 129.0, 128.2, 127.0, 60.5, 55.1, 51.2, 41.5, 30.3, 29.4

Conclusion

This application note provides a comprehensive and practical guide to the synthesis of N-substituted cyclopenta[b]thiomorpholine derivatives. The outlined synthetic strategy is robust, scalable, and amenable to the generation of diverse compound libraries for drug discovery programs. The detailed protocols and characterization data serve as a valuable resource for researchers in medicinal and process chemistry, enabling the exploration of this promising class of fused heterocyclic compounds.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Institutional Pharmacy and Life Sciences. [Link]

  • Thiomorpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed. [Link]

  • New Aspects of Thiomorpholine Chemistry. ResearchGate. [Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Cyclopentane Synthesis. Baran Lab. [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. [Link]

  • 7 h run of the telescoped thiol−ene/cyclization sequence toward thiomorpholine. For conditions, see Scheme 5 and the Experimental Section. ResearchGate. [Link]

  • Substituted thiomorpholine derivatives.
  • Synthesis of thiomorpholine‐derived N,N‐/N,O‐bidentate ligands. ResearchGate. [Link]

Sources

Application

Application Note: Scalable Synthesis of 3-Thia-6-azabicyclo[4.3.0]nonane

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-thia-6-azabicyclo[4.3.0]nonane (systematically known as octahydropyrrolo[2,1-c][1,4]thiazine ). This bicyclic scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-thia-6-azabicyclo[4.3.0]nonane (systematically known as octahydropyrrolo[2,1-c][1,4]thiazine ). This bicyclic scaffold is a critical structural motif in medicinal chemistry, serving as a bioisostere for indolizidine alkaloids and a core pharmacophore in peptidomimetics and antibiotic side chains (e.g., related to the diazabicyclo systems in fluoroquinolones).

Executive Summary

The synthesis of 3-thia-6-azabicyclo[4.3.0]nonane presents a challenge in controlling regiochemistry and preventing polymerization during ring closure. Traditional methods often rely on non-scalable flash chromatography or hazardous reagents. This guide outlines a Process-Scale Ready (PSR) route starting from the chiral pool material L-Proline .

The protocol utilizes a Lactam-Reduction Strategy , which builds the thiomorpholine ring onto the pyrrolidine core via a stable lactam intermediate. This approach ensures high enantiomeric purity (if starting from chiral proline), operational safety, and scalability suitable for multi-gram to kilogram preparations.

Key Advantages of This Protocol
  • Chiral Pool Start: Utilizes inexpensive L-Proline or L-Prolinol.

  • Scalability: Avoids chromatographic purification for intermediates; relies on crystallization and extraction.

  • Safety: Eliminates the use of volatile thiiranes or high-pressure hydrogenation.

  • Versatility: The intermediate lactam allows for further functionalization before final reduction.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C–S and C–N bonds of the thiazine ring. The most robust disconnection involves the reduction of a 3-thia-6-azabicyclo[4.3.0]nonan-4-one (lactam) precursor. This lactam is assembled via an intramolecular alkylation of a thiol onto an activated alcohol (mesylate/halide) or via a Pummerer-type cyclization.

Reaction Pathway Diagram

Retrosynthesis Target Target: 3-Thia-6-azabicyclo[4.3.0]nonane Lactam Intermediate: 3-Thia-6-azabicyclo[4.3.0]nonan-4-one Target->Lactam Amide Reduction (LiAlH4) Acyclic Precursor: N-(2-Mercaptoacetyl)-2-(chloromethyl)pyrrolidine Lactam->Acyclic Intramolecular S-Alkylation Start Starting Material: L-Prolinol Acyclic->Start N-Acylation & Functionalization

Caption: Retrosynthetic logic flow from the target bicycle back to the chiral precursor L-Prolinol.

Experimental Protocol

Phase 1: Preparation of N-(2-Chloroacetyl)-L-prolinol

This step installs the two-carbon handle required for the thiazine ring and protects the nitrogen.

Reagents:

  • L-Prolinol (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, 10 vol)

Procedure:

  • Charge a reactor with L-Prolinol and DCM. Cool to 0°C.

  • Add Triethylamine (TEA) slowly, maintaining temperature <5°C.

  • Add Chloroacetyl chloride dropwise over 60 minutes. The reaction is highly exothermic; control addition rate to maintain T <10°C.

  • Stir at 0°C for 2 hours, then warm to room temperature (RT) for 1 hour.

  • Quench with water. Separate phases.

  • Wash organic phase with 1M HCl (to remove unreacted amine) and brine.

  • Dry over Na2SO4 and concentrate to yield N-(2-chloroacetyl)-L-prolinol as a viscous oil.

    • QC Check: 1H NMR should show chloroacetyl singlet ~4.0 ppm.

Phase 2: Thiolation and Cyclization (The "One-Pot" Method)

This critical phase introduces the sulfur atom and closes the ring in a cascade sequence, avoiding the isolation of unstable thiols.

Reagents:

  • N-(2-Chloroacetyl)-L-prolinol (from Phase 1)

  • Thioacetic acid (1.1 equiv) or Potassium Thioacetate (KSAc)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Sodium Methoxide (NaOMe) (2.5 equiv)

  • THF (Solvent)

Procedure:

  • Thioacetate Displacement: Dissolve the chloroacetyl derivative in THF. Add Potassium Thioacetate (1.1 equiv) at RT. Stir until conversion is complete (TLC/HPLC). This forms the N-(acetylthioacetyl)-L-prolinol.

  • Mesylation: Cool the mixture to 0°C. Add TEA (1.5 equiv) followed by MsCl (1.2 equiv). Stir for 2 hours to convert the primary alcohol to the mesylate.

    • Note: The thioester is stable to mesylation conditions.

  • Deacetylation & Cyclization: Add NaOMe (2.5 equiv in MeOH) dropwise at 0°C.

    • Mechanism:[1][2][3] NaOMe cleaves the thioester, generating the thiolate anion in situ. The thiolate immediately attacks the mesylate, closing the 6-membered ring.

  • Workup: Quench with saturated NH4Cl. Extract with Ethyl Acetate.

  • Purification: The lactam intermediate (3-thia-6-azabicyclo[4.3.0]nonan-4-one ) is often crystalline. Recrystallize from EtOAc/Hexanes.

Phase 3: Global Reduction to Target

Final conversion of the lactam to the saturated bicyclic amine.

Reagents:

  • Lactam Intermediate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (2.0 equiv) or Borane-THF (BH3·THF)

  • THF (Anhydrous)[4]

Procedure:

  • Suspend LiAlH4 in anhydrous THF under Nitrogen/Argon.

  • Add the lactam (dissolved in THF) dropwise to the hydride suspension. Maintain gentle reflux.

  • Reflux for 4–6 hours. Monitor disappearance of the carbonyl peak via IR (1640 cm⁻¹) or TLC.

  • Fieser Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH4 used.

  • Filter the granular precipitate.

  • Concentrate the filtrate to obtain the crude oil.

  • Salt Formation (Optional but Recommended): Dissolve in ethanol and add oxalic acid or HCl/ether to precipitate the salt (e.g., oxalate or hydrochloride) for final high-purity isolation.

Quantitative Data & Stoichiometry

ComponentRoleEquiv.Scale (Example)Critical Parameter
L-Prolinol Starting Material1.010.1 g (100 mmol)Purity >98%
Chloroacetyl Chloride Electrophile1.112.4 gAddition Rate (Exotherm)
Potassium Thioacetate Sulfur Source1.213.7 gKeep Dry
MsCl Activator1.213.7 gTemp < 5°C
NaOMe (25% in MeOH) Base/Cyclizer2.5~54 mLAnhydrous conditions
LiAlH4 Reductant2.07.6 gInert Atmosphere

Quality Control & Troubleshooting

Analytical Checkpoints
  • Intermediate 1 (N-Chloroacetyl): Check for absence of O-acylation (IR: ester C=O ~1740 cm⁻¹ should be absent; Amide C=O ~1650 cm⁻¹ present).

  • Intermediate 2 (Lactam): 1H NMR must show the disappearance of the mesylate methyl peak and the distinct diastereotopic splitting of the S-CH2 protons in the ring.

  • Final Product: Mass Spectrometry (ESI+) expected [M+H]+ = 144.08 (for C7H13NS).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Cyclization Hydrolysis of MesylateEnsure anhydrous THF/MeOH during NaOMe addition.
O-Alkylation vs S-Alkylation Thiolate is soft, Oxygen is hardUse Mesylate (soft electrophile) rather than Chloride to favor S-alkylation.
Incomplete Reduction Aged LiAlH4Use fresh reagent or switch to BH3·DMS for milder reduction.

Safety & Handling

  • Chloroacetyl Chloride: Highly corrosive and lachrymator. Use in a fume hood.

  • LiAlH4: Pyrophoric. Reacts violently with water. Have Class D extinguisher ready.

  • Thioacetic Acid/Thioacetate: Stench. Treat all glassware with bleach solution before removing from the hood.

References

  • General Synthesis of Bicyclic Thiazines

    • Title: Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion.[1]

    • Source:Molecules2013, 18(1), 1076-1090.
    • URL:[Link]

  • Peptidomimetic Scaffolds (Diazabicyclo/Thiabicyclo analogs)

    • Title: Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics.[3][5][6]

    • Source:Journal of Organic Chemistry2007, 72(22), 8400–8405.
    • URL:[Link]

  • Thio-functionalization of Proline Derivatives

    • Title: Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate. (Methodology adapted for sulfur analogs).
    • Source:Synthesis2012 , 44(18), 2859-2862.[7]

  • Process Safety for Hydride Reductions

    • Title: Safe Scale-Up of Hydride Reductions.
    • Source:Organic Process Research & Development2002, 6(6), 877–883.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Oily Bicyclic Thiomorpholine Amines

Welcome to the technical support center for the purification of oily bicyclic thiomorpholine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of oily bicyclic thiomorpholine amines. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying this class of compounds. Bicyclic thiomorpholine amines often present as viscous oils, complicating isolation and purification due to their basicity, polarity, and potential for complex stereochemistry.

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each technique, empowering you to troubleshoot effectively and adapt methods to your specific molecule.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My final product is an intractable oil that is difficult to handle and purify. How can I convert it into a solid?

A1: The most effective strategy for solidifying a basic, oily amine is to convert it into a salt.[1] This approach leverages the basicity of the amine nitrogen to react with an acid, forming a non-volatile, ionic solid (an ammonium salt) that is often crystalline and easier to handle than the freebase.[2][3]

The Chemistry Behind Salt Formation: The lone pair of electrons on the nitrogen atom of your thiomorpholine amine acts as a Brønsted-Lowry base, accepting a proton from an acid. This reaction transforms the neutral, oily amine into a charged ammonium salt. These salts have significantly different physical properties, including higher melting points and altered solubility profiles, which are advantageous for purification.[2][3]

Practical Steps & Considerations:

  • Acid Selection: The choice of acid is critical.[4]

    • Hydrochloric Acid (HCl): Commonly used. A solution of HCl in a non-polar organic solvent like diethyl ether or 1,4-dioxane is added to a solution of the crude amine (e.g., in ethyl acetate or ether) to precipitate the hydrochloride salt.[1][5]

    • Tartaric Acid: Excellent for chiral amines. As a chiral resolving agent, it will form diastereomeric salts with a racemic amine, which often have different solubilities, allowing for separation by fractional crystallization.[6]

    • Other Organic Acids: Oxalic, malonic, or methanesulfonic acids can also be effective.[1][4] The stability of the resulting salt often depends on the pKa of both the amine and the acid.[4]

  • Procedure: Dissolve the crude oily amine in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Slowly add a stoichiometric amount of the chosen acid (as a solution in an organic solvent) with stirring. The salt will typically precipitate out of the solution.

  • Isolation: The resulting solid can be isolated by vacuum filtration, washed with a cold, non-polar solvent to remove soluble impurities, and then purified further by recrystallization.[7]

Q2: My amine streaks severely during silica gel column chromatography, leading to poor separation and low recovery. What are my options?

A2: This is a classic problem caused by the interaction between the basic amine and the acidic surface of the silica gel.[8][9] The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to your basic amine, causing the characteristic streaking (tailing) and potential degradation of your product.[8][10]

Solutions to Mitigate Silica-Amine Interactions:

MethodPrincipleTypical Application
1. Basic Mobile Phase Additive A volatile competing base (e.g., triethylamine, ammonia) is added to the eluent to neutralize the acidic sites on the silica gel, preventing the target amine from binding strongly.[1][8][9]Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[11]
2. Use of Alternative Stationary Phases Switch to a stationary phase that is not acidic, eliminating the root cause of the interaction.Alumina (Basic or Neutral): An excellent choice for the purification of amines.[12][13] Amine-Functionalized Silica: Silica gel where the surface silanol groups have been chemically modified with amine groups. This masks the acidity and improves peak shape.[9][11]
3. Reversed-Phase Chromatography Separation is based on hydrophobicity. By running the chromatography at a high pH (e.g., with an ammonia or triethylamine buffer), the amine remains in its neutral, more hydrophobic freebase form, improving retention and separation.[8]Use a C18 column with a mobile phase of acetonitrile/water buffered to a basic pH. This is particularly useful for polar amines.[8]

Workflow for Troubleshooting Amine Chromatography

G start Start: Oily Amine Streaks on Silica q1 Is the separation simple and are impurities non-basic? start->q1 opt1 Option 1: Add Basic Modifier (e.g., 1% Et3N in Eluent) q1->opt1  Yes q2 Streaking Persists or Compound is Acid-Sensitive? q1->q2 No opt1->q2 opt2 Option 2: Change Stationary Phase q2->opt2 Yes opt3 Option 3: Use Reversed-Phase HPLC (High pH Mobile Phase) q2->opt3 No (Compound is Polar) sub_opt2a Use Basic Alumina opt2->sub_opt2a sub_opt2b Use Amine-Functionalized Silica opt2->sub_opt2b end Purified Amine sub_opt2a->end sub_opt2b->end opt3->end G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration & Back-Extraction A Crude Oily Amine (in Organic Solvent) B Add Aqueous Acid (e.g., 1M HCl) Shake in Separatory Funnel A->B C Two Layers Form B->C D Aqueous Layer (Contains Protonated Amine Salt) C->D E Organic Layer (Contains Neutral/Acidic Impurities) F Add Aqueous Base (e.g., NaOH) to Aqueous Layer D->F D->F G Regenerated Neutral Amine F->G H Add Fresh Organic Solvent & Back-Extract G->H I Purified Amine in Organic Layer H->I

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Lipophilic Thiomorpholine Scaffolds

Welcome to the technical support center dedicated to addressing the complex solubility issues associated with lipophilic thiomorpholine-based compounds. As a privileged scaffold in medicinal chemistry, thiomorpholine and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the complex solubility issues associated with lipophilic thiomorpholine-based compounds. As a privileged scaffold in medicinal chemistry, thiomorpholine and its derivatives are integral to the development of novel therapeutics, from antibiotics to hypolipidemic agents.[1][2][3] However, their inherent lipophilicity frequently presents significant hurdles in formulation and preclinical evaluation, leading to challenges in achieving desired bioavailability and therapeutic efficacy.[4][5]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers, scientists, and drug development professionals with both the foundational knowledge and practical solutions to overcome these solubility challenges. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why do my thiomorpholine-based compounds exhibit such poor aqueous solubility?

Answer: The solubility challenge with thiomorpholine scaffolds is rooted in their fundamental physicochemical properties. Here’s a breakdown of the key contributing factors:

  • Inherent Lipophilicity: The thiomorpholine ring, a saturated six-membered heterocycle containing sulfur and nitrogen, is non-aromatic and flexible.[6][7] When substituted with lipophilic functional groups—a common strategy to enhance target binding affinity—the overall lipophilicity of the molecule (often measured as logP) increases significantly.[] High lipophilicity is a primary driver of poor aqueous solubility, as the molecule preferentially partitions into non-polar environments over water.[4]

  • High Crystal Lattice Energy: Many lipophilic compounds, including those with thiomorpholine scaffolds, are crystalline solids. The stability of this crystal lattice, governed by intermolecular forces, must be overcome for the compound to dissolve. Molecules that pack efficiently into a crystal lattice have high lattice energy, which presents a significant thermodynamic barrier to dissolution. This is often colloquially referred to as "brick dust" insolubility.

  • Lack of Ionizable Groups: If your thiomorpholine derivative is a neutral molecule (lacking acidic or basic functional groups), its solubility will not be significantly influenced by pH changes. This removes one of the most straightforward methods for solubility enhancement—salt formation.[9] The nitrogen atom in the thiomorpholine ring can be basic, but its pKa can be suppressed by electron-withdrawing groups elsewhere in the molecule, rendering it non-ionizable under physiological pH conditions.

Understanding these root causes is the first step in designing an effective strategy to improve the solubility of your compound.

Q2: My compound is insoluble in my aqueous assay buffer. What are my immediate options for in vitro screening?

Answer: For early-stage in vitro assays where you need to get the compound into solution quickly, formulation aids that don't require permanent modification of the active pharmaceutical ingredient (API) are ideal.

The primary strategy is the use of co-solvents . These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

Causality: Co-solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol work by disrupting the hydrogen-bonding network of water. This creates a more favorable, lower-polarity environment for the lipophilic solute to dissolve in.

Troubleshooting Protocol: Small-Scale Co-solvent Solubility Screen

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your thiomorpholine compound in 100% DMSO (e.g., 10 mM or 20 mM). Ensure it is fully dissolved.

  • Serial Dilution: Serially dilute the stock solution in your aqueous assay buffer.

  • Precipitation Check: Visually inspect each dilution for signs of precipitation (cloudiness, particulates) immediately after mixing and after a relevant incubation period (e.g., 1-2 hours at room temperature or 37°C).

  • Determine Maximum Tolerated Co-solvent %: Identify the highest concentration of your compound that remains in solution. Note the final percentage of DMSO in the buffer. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity, but this must be validated for your specific assay.

  • Consider Surfactants: If co-solvents are insufficient or interfere with the assay, consider adding a small amount of a non-ionic surfactant like Tween 80 or Solutol HS-15.[10] These agents form micelles that can encapsulate the lipophilic drug, increasing its apparent solubility.[11]

Advanced Solubility Enhancement Strategies for Drug Development

When moving beyond initial screening towards in vivo studies and formulation development, more robust and scalable strategies are required. The choice of strategy depends heavily on the physicochemical properties of your specific thiomorpholine derivative.

G start Start: Poorly Soluble Thiomorpholine Compound pka_check Assess Physicochemical Properties (pKa, LogP, solid form) start->pka_check ionizable Is the compound ionizable? (pKa difference > 2-3) pka_check->ionizable prodrug_dev Strategy 4: Chemical Modification (Prodrug) pka_check->prodrug_dev Parallel Path: Consider if other strategies fail or are unsuitable. salt_screen Strategy 1: Salt Formation Screening ionizable->salt_screen  Yes cocrystal_screen Strategy 2: Co-crystal Screening ionizable->cocrystal_screen  No / Salt Fails salt_screen->cocrystal_screen Fails / Unstable salt_success Success: Stable, soluble salt form identified salt_screen->salt_success formulation_dev Strategy 3: Advanced Formulation cocrystal_screen->formulation_dev Fails / Unstable cocrystal_success Success: Stable, soluble co-crystal identified cocrystal_screen->cocrystal_success form_options Amorphous Solid Dispersions (ASDs) Lipid-Based Systems (SEDDS) Nanoparticle Formulations formulation_dev->form_options

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q3: My compound has a basic nitrogen. Is salt formation a viable strategy?

Answer: Yes, if your thiomorpholine derivative possesses a sufficiently basic nitrogen, salt formation is often the most direct and well-established method to improve aqueous solubility and dissolution rate.[9][12]

Causality: Converting a neutral basic compound into a salt introduces ionic character. The resulting salt is a charged species that can interact more favorably with polar water molecules, disrupting the crystal lattice more easily and leading to higher solubility. The general reaction is: Amine (Drug) + Acid (Counter-ion) -> Ammonium Salt[13][14]

Key Considerations for Salt Screening:

  • The pKa Rule: For a stable salt to form, the pKa of the conjugate acid of your basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion.[15] This ensures a significant degree of ionization and a stable ionic interaction.

  • Counter-ion Selection: A wide range of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, tosylate) can be screened. The choice of counter-ion can dramatically affect the final properties of the salt, including its solubility, stability, hygroscopicity, and manufacturability.

  • Potential for Disproportionation: In environments where the pH is close to or above the pKa of the amine, the salt can convert back to the less soluble free base form. This is a critical stability risk that must be evaluated.

Q4: Salt formation is not an option for my neutral compound. What is the next logical step?

Answer: For neutral compounds or those where salt formation fails, co-crystallization is an excellent alternative.[16]

Causality: A co-crystal is a multi-component crystalline solid where the API and a pharmaceutically acceptable "co-former" are held together in the crystal lattice by non-covalent interactions, such as hydrogen bonds.[17][18] Unlike a salt, there is no proton transfer. By pairing the API with a highly soluble, polar co-former (e.g., a carboxylic acid, sugar, or amide), the resulting co-crystal can have dramatically different—and often superior—physicochemical properties compared to the API alone, including enhanced solubility and dissolution rate.[9][12]

Key Advantages over Salts:

  • Applicable to non-ionizable compounds.[16]

  • Less prone to pH-dependent disproportionation.

  • Can improve other properties like stability and mechanical strength.[17]

Q5: My compound is extremely lipophilic (a "brick dust") and resists both salt and co-crystal formation. What formulation technologies can I use?

Answer: For the most challenging compounds, advanced formulation strategies that alter the physical state of the drug are necessary. The leading approach is the creation of Amorphous Solid Dispersions (ASDs) .[19]

Causality: ASDs involve dispersing the API at a molecular level within a solid polymer matrix in an amorphous (non-crystalline) state.[20] The amorphous form of a drug lacks the highly ordered structure of a crystal and therefore does not have the large crystal lattice energy barrier to dissolution.[21] When an ASD is exposed to an aqueous environment, it can dissolve to generate a transient, supersaturated solution where the drug concentration is much higher than its equilibrium crystalline solubility. This high concentration provides a strong driving force for absorption across the gastrointestinal tract.[22][23]

Common Methods for Preparing ASDs:

  • Spray Drying: The API and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying into hot gas.[22]

  • Hot-Melt Extrusion (HME): The API and polymer are mixed and heated until they form a molten solution, which is then cooled to form the solid dispersion. This is a solvent-free method.[19]

Other advanced options include lipid-based drug delivery systems (LBDDS) , such as self-emulsifying drug delivery systems (SEDDS), which are particularly well-suited for highly lipophilic drugs.[11][24] These systems use oils and surfactants to pre-dissolve the drug, forming fine emulsions or microemulsions in the gut to facilitate absorption.[25][26]

Q6: Can I improve solubility by chemically modifying the thiomorpholine scaffold itself?

Answer: Yes, chemical modification is a powerful tool, with two primary approaches: creating a prodrug or altering the scaffold's intrinsic properties.

  • Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug that is converted to the active form in vivo.[27][28] To enhance water solubility, a polar, ionizable promoiety (like a phosphate, amino acid, or sugar) is temporarily attached to the parent molecule.[29][30]

    • Causality: The phosphate ester is a classic example. It introduces two ionizable groups, making the prodrug highly water-soluble at physiological pH.[30] Once absorbed, endogenous enzymes like alkaline phosphatases cleave the phosphate group to release the active, lipophilic parent drug at the site of action.[31]

  • Scaffold Modification (S-Oxidation): A unique feature of the thiomorpholine scaffold is the sulfur atom, which can be oxidized to a more polar sulfoxide (S=O) or sulfone (SO₂).

    • Causality: The S=O and SO₂ groups are highly polar and can act as hydrogen bond acceptors. Converting the thioether to a sulfone (e.g., creating a thiomorpholine 1,1-dioxide scaffold) significantly increases the polarity and can improve aqueous solubility without drastically altering the overall shape of the molecule.[32][33] This can be a valuable strategy in lead optimization to fine-tune physicochemical properties while maintaining biological activity.[34]

Summary of Solubility Enhancement Techniques

StrategyMechanism of ActionProsConsBest Suited For...
Salt Formation Introduces ionic character to the API, increasing its affinity for polar solvents.[15]Well-established, simple, cost-effective, regulatory acceptance.[9]Requires an ionizable group (pKa rule), risk of disproportionation, potential for hygroscopicity.[9][12]Ionizable thiomorpholine derivatives with a suitable pKa.
Co-crystals Modifies the crystal lattice via non-covalent bonds with a soluble co-former, altering physicochemical properties.[16]Applicable to neutral compounds, can improve stability and mechanical properties, lower hygroscopicity risk.[12][17]Screening for suitable co-formers can be complex, potential for dissociation during dissolution.[16]Neutral or weakly ionizable compounds where salt formation is not feasible.
Amorphous Solid Dispersions (ASDs) Eliminates crystal lattice energy by stabilizing the API in a high-energy amorphous state within a polymer matrix.[20][21]Significant solubility enhancement, applicable to a wide range of compounds, scalable manufacturing (HME, Spray Dry).[19]Physically unstable (risk of recrystallization), requires careful polymer selection, can have high formulation bulk."Brick dust" compounds (BCS Class II/IV) with very high lipophilicity and low solubility.[19]
Lipid-Based Systems (LBDDS) The drug is dissolved in a lipid/surfactant mixture, which forms an emulsion/microemulsion in the GI tract.[11][24]Excellent for highly lipophilic drugs (LogP > 5), can enhance lymphatic uptake, protects drug from degradation.[24]Formulation complexity, potential for GI side effects, limited drug loading capacity.Highly lipophilic and poorly water-soluble APIs.[10]
Prodrugs A polar, ionizable promoiety is temporarily attached to the API, cleaved in vivo to release the active drug.[28][29]Dramatically increases aqueous solubility for parenteral or oral formulations, can overcome permeability issues.[31]Adds a synthetic step, requires efficient and predictable in vivo cleavage, potential for altered PK/PD.Compounds needing very high aqueous solubility (e.g., for IV injection) or to overcome specific ADME barriers.
Scaffold S-Oxidation Increases the intrinsic polarity of the thiomorpholine ring by converting the thioether to a sulfoxide or sulfone.[33]An integral part of lead optimization, can improve solubility and metabolic stability.Requires re-synthesis and re-evaluation of SAR, may alter target binding or off-target effects.Early-stage drug discovery and lead optimization programs.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Google Scholar.
  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Strategies to improve solubility and bioavailability of lipophilic drugs.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC.
  • The influence of lipophilicity in drug discovery and design. PubMed.
  • Improving API Solubility by Salt and Cocrystal Form
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
  • The influence of lipophilicity in drug discovery and design.
  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology.
  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Full article: Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online.
  • Lipophilicity of Drug. BOC Sciences.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Is there enough focus on lipophilicity in drug discovery? Taylor & Francis.
  • Cocrystals Can Improve API Properties, But Will the Recent FDA Guidance Slow Adoption of This Technology? Contract Pharma.
  • Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Examples of some API with improved solubility through cocrystallization.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candid
  • Prodrug strategies to overcome poor water solubility.
  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS.
  • Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library.
  • Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. MDPI.
  • Is prodrug design an approach to increase w
  • LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. Apiscer.
  • A Lipophilic Salt Form to Enhance the Lipid Solubility and Certain Biopharmaceutical Properties of Lap
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
  • Amines 4. Reactions with acids to form Salts. YouTube.
  • 3.5: Chemical Properties of Amines.
  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC.
  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed.
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1.
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocomp
  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.

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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of Octahydrocyclopenta[b]thiomorpholine

For Immediate Release In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, saturated fused-ring sys...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of modern drug discovery and materials science, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, saturated fused-ring systems containing heteroatoms like nitrogen and sulfur offer a rich scaffold for developing new chemical entities with unique three-dimensional structures and biological activities. This guide provides an in-depth analysis of the 1H NMR spectrum of octahydrocyclopenta[b]thiomorpholine, a molecule of interest in medicinal chemistry. By comparing its spectral features with those of its constituent rings, thiomorpholine and cyclopentane, we offer a detailed interpretation to aid researchers in the structural elucidation of related compounds.

The Structural Landscape: Predicting the 1H NMR Spectrum

Octahydrocyclopenta[b]thiomorpholine represents a fusion of a thiomorpholine ring and a cyclopentane ring. Understanding the 1H NMR spectra of these parent structures is the cornerstone of interpreting the more complex fused system.

Thiomorpholine: This six-membered saturated heterocycle contains a sulfur atom and a nitrogen atom, typically at positions 1 and 4, respectively. Its 1H NMR spectrum in CDCl3 is characterized by two distinct multiplets. Protons on the carbons adjacent to the nitrogen atom (C2 and C6) typically appear as a multiplet around 3.05-3.09 ppm, while protons on the carbons adjacent to the sulfur atom (C3 and C5) appear as a multiplet in the region of 2.53-2.57 ppm.[1][2] The presence of the amine proton (N-H) is often observed as a broad singlet around 1.52 ppm.[1][2]

Cyclopentane: In its unsubstituted form, all ten protons of cyclopentane are chemically and magnetically equivalent due to rapid conformational changes (pseudorotation). This results in a single, sharp singlet in the 1H NMR spectrum at approximately 1.51 ppm when measured in CCl4.[3][4]

Fusing these two rings to form octahydrocyclopenta[b]thiomorpholine breaks the high symmetry of cyclopentane and restricts the conformational flexibility of the thiomorpholine ring. This leads to a more complex spectrum with a greater number of distinct signals and more intricate splitting patterns.

Comparative 1H NMR Data Analysis

To facilitate a clear understanding, the expected and observed 1H NMR chemical shifts for octahydrocyclopenta[b]thiomorpholine are compared with its parent compounds in the table below.

Proton Environment Thiomorpholine (ppm) Cyclopentane (ppm) Octahydrocyclopenta[b]thiomorpholine (Predicted, ppm) Rationale for Chemical Shift Prediction
Protons on C adjacent to N (non-bridgehead) 3.05 - 3.09 (m)[1][2]-2.8 - 3.2Deshielding effect of the adjacent nitrogen atom.
Protons on C adjacent to S (non-bridgehead) 2.53 - 2.57 (m)[1][2]-2.4 - 2.7Deshielding effect of the adjacent sulfur atom, typically less than nitrogen.
Bridgehead Protons --2.0 - 2.5Located at the fusion of two rings, experiencing a unique electronic environment.
Cyclopentane Ring Protons (non-bridgehead) -1.51 (s)[3][4]1.4 - 1.9Expected to be in a similar region to cyclopentane but split into multiple signals due to loss of symmetry.
NH Proton ~1.52 (br s)[1][2]-1.5 - 2.0 (br s)Broad signal due to quadrupole broadening and potential for hydrogen bonding.

Note: Predicted chemical shifts are estimates and can vary depending on the solvent, concentration, and temperature.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

A detailed, step-by-step methodology for acquiring the 1H NMR spectrum of octahydrocyclopenta[b]thiomorpholine is provided below.

Materials:

  • Octahydrocyclopenta[b]thiomorpholine sample

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the octahydrocyclopenta[b]thiomorpholine sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl3 containing TMS in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 1 second to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

Visualizing the Interpretation Workflow

The logical flow of interpreting the 1H NMR spectrum of octahydrocyclopenta[b]thiomorpholine can be visualized as follows:

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structural Elucidation A Prepare Sample B Acquire 1D 1H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Baseline) B->C D Reference to TMS C->D E Identify Number of Signals D->E F Determine Chemical Shifts (ppm) E->F I Integrate Peak Areas E->I G Analyze Splitting Patterns (Multiplicity) F->G H Measure Coupling Constants (J, Hz) G->H J Assign Protons to Signals I->J K Compare with Parent Structures (Thiomorpholine & Cyclopentane) J->K L Consider Stereochemistry & Conformational Effects J->L M Propose Final Structure K->M L->M

Caption: Workflow for 1H NMR spectral interpretation.

In-Depth Interpretation: A Hypothetical Spectrum

Based on the principles outlined, a hypothetical 1H NMR spectrum of octahydrocyclopenta[b]thiomorpholine would be expected to show:

  • Downfield Region (δ 2.4 - 3.2 ppm): Several multiplets corresponding to the protons on the thiomorpholine ring. The protons alpha to the nitrogen will be the most deshielded, followed by those alpha to the sulfur. The bridgehead protons are also expected in this region, likely exhibiting complex splitting due to coupling with multiple neighboring protons.

  • Upfield Region (δ 1.4 - 1.9 ppm): A series of multiplets arising from the protons on the cyclopentane ring. Due to the rigid, fused structure, these protons are no longer equivalent and will show distinct signals and coupling to each other and to the bridgehead protons.

  • Broad Singlet (δ 1.5 - 2.0 ppm): The N-H proton signal, which may be broad and its chemical shift can be concentration and solvent dependent.

The exact splitting patterns will be dictated by the dihedral angles between adjacent protons, which are governed by the specific conformation of the fused ring system. A detailed analysis using 2D NMR techniques such as COSY and HSQC would be invaluable for unambiguous assignment of all proton and carbon signals.

Conclusion

The 1H NMR interpretation of octahydrocyclopenta[b]thiomorpholine is a multi-faceted process that relies on a foundational understanding of the spectra of its constituent rings, thiomorpholine and cyclopentane. The fusion of these rings introduces significant structural constraints, leading to a more complex and informative spectrum. By systematically analyzing the chemical shifts, splitting patterns, and integration values, researchers can confidently elucidate the structure of this and related heterocyclic systems, paving the way for further advancements in drug development and materials science.

References

  • ResearchGate. 1H NMR spectrum of thiomorpholine derivative.[Link]

  • Doc Brown's Advanced Organic Chemistry. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr.[Link]

  • YouTube. HNMR spectroscopy practical problems #Spectra of Cyclopentane #pnmr #c-13NMR #nmr #nmr spectra.[Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.[Link]

  • ResearchGate. Kinetics of thiomorpholine transformation by M. aurum MO1. The 1 H NMR...[Link]

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[Link]

  • The Royal Society of Chemistry. Supplementary Information.[Link]

  • ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.[Link]

Sources

Comparative

Comparative Bioactivity Guide: Morpholine vs. Thiomorpholine Analogs

Executive Summary: The Oxygen-Sulfur Switch[1] In medicinal chemistry, the bioisosteric replacement of a morpholine ring with a thiomorpholine ring is a strategic "switch" used to modulate lipophilicity, metabolic stabil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Oxygen-Sulfur Switch[1]

In medicinal chemistry, the bioisosteric replacement of a morpholine ring with a thiomorpholine ring is a strategic "switch" used to modulate lipophilicity, metabolic stability, and target binding affinity. While morpholine is a privileged scaffold offering high water solubility and hydrogen-bond acceptor (HBA) capability, thiomorpholine introduces a "soft" sulfur center, altering the electronic profile and metabolic fate.

Decision Matrix: When to Switch?

FeatureMorpholine (Oxygen) Thiomorpholine (Sulfur) Strategic Implication
Lipophilicity (LogP) Lower (-0.[1]86)Higher (Increased Lipophilicity)Switch to Sulfur to improve membrane permeability or blood-brain barrier (BBB) penetration.
H-Bonding Strong Acceptor (Ether O)Weak AcceptorSwitch to Sulfur if the ether oxygen is not a critical hinge binder, or to reduce desolvation penalties.
Metabolism N-Dealkylation / Ring OpeningS-Oxidation (Sulfoxide/Sulfone)Sulfur introduces a metabolic "soft spot" (CYP3A4); however, active metabolites (sulfoxides) can extend efficacy (e.g., Sutezolid).
Basicity (pKa) ~8.36~9.0 (Predicted)Both are moderately basic; Thiomorpholine is slightly more basic, affecting lysosomal trapping and solubility.

Physicochemical & Structural Profiling

The fundamental difference lies in the heteroatom. Oxygen is hard, electronegative, and a strong H-bond acceptor. Sulfur is soft, larger, less electronegative, and oxidizable.

Comparative Data Table
PropertyMorpholineThiomorpholineImpact on Bioactivity
Molecular Weight 87.12 g/mol 103.19 g/mol Minor increase; rarely affects ligand efficiency significantly.[1]
LogP (Octanol/Water) -0.86 (Hydrophilic)~ -0.2 to +0.5 (Variable)Thiomorpholine analogs are consistently more lipophilic, aiding passive transport.
Water Solubility MiscibleMiscible (Pure form)In complex drugs, thiomorpholine analogs often show lower aqueous solubility than morpholine counterparts.
Electronic Effect Inductive withdrawing (-I)Weakly withdrawingSulfur's lone pairs are more diffuse; less capable of directional H-bonding in kinase hinge regions.[1]
Structural Visualization (Graphviz)

The following diagram illustrates the decision logic for selecting between these two scaffolds based on ADME/Tox requirements.

ScaffoldSelection Start Lead Optimization (Saturated Heterocycle) Solubility Need Higher Solubility? Start->Solubility Permeability Need Higher Permeability? Start->Permeability Morpholine Select MORPHOLINE (Hydrophilic, H-Bond Acceptor) Solubility->Morpholine Yes Thiomorpholine Select THIOMORPHOLINE (Lipophilic, S-Oxidation) Solubility->Thiomorpholine No (Target is CNS/Intracellular) Permeability->Morpholine No (Keep Polar) Permeability->Thiomorpholine Yes (Increase LogP) Metabolism Metabolic Liability? Metabolism->Morpholine Avoid S-Oxidation Thiomorpholine->Metabolism Check CYP Stability

Caption: Decision tree for scaffold selection based on solubility, permeability, and metabolic constraints.

Case Studies: Evidence from the Field

Infectious Disease: Linezolid vs. Sutezolid

This is the definitive case study for the Morpholine-to-Thiomorpholine switch.[1]

  • Linezolid (Zyvox): Contains a morpholine ring.[2] It is a standard-of-care oxazolidinone for Gram-positive infections.[1]

  • Sutezolid (PNU-100480): The thiomorpholine analog of Linezolid.[3]

Experimental Outcome:

  • Potency: Sutezolid demonstrates superior bactericidal activity against Mycobacterium tuberculosis (including MDR strains) compared to Linezolid.

  • Metabolism as an Advantage: Sutezolid is rapidly metabolized by CYP3A4 and FMOs to its sulfoxide metabolite (U-101603) . Unlike many metabolic byproducts, this sulfoxide is bioactive and contributes significantly to the intracellular killing of bacteria.

  • Toxicity: Sutezolid shows a potentially improved safety profile regarding mitochondrial toxicity (a known issue with Linezolid), although clinical validation is ongoing.

Oncology: PI3K Inhibitors (ZSTK474 Analogs)
  • Context: The morpholine oxygen in ZSTK474 forms a critical hydrogen bond with the hinge region of PI3K (Val851 in PI3Kγ).

  • The Switch: Replacing the morpholine with thiomorpholine abolishes this H-bond acceptor capability.[1]

  • Result: The thiomorpholine analogs generally show reduced potency (IC50 increases from nanomolar to micromolar range) for isoforms where that specific H-bond is essential.

  • Lesson: Thiomorpholine is not a universal bioisostere.[1] If the morpholine oxygen is a pharmacophoric anchor, the sulfur switch will fail unless the protein can accommodate a different interaction (e.g., Met-Sulfur interaction).

Metabolic Stability & Toxicology[4]

Understanding the metabolic fate is crucial for scaffold selection.[1]

Metabolic Pathways[5]
  • Morpholine: primarily undergoes oxidative N-dealkylation or ring scission (opening) to form amino acid intermediates (e.g., (2-aminoethoxy)acetic acid).

  • Thiomorpholine: The sulfur atom is a "soft nucleophile" highly susceptible to S-oxidation .[1]

    • Step 1: Formation of Sulfoxide (S=O).[4] Often reversible or bioactive.[1]

    • Step 2: Formation of Sulfone (O=S=O). Usually inactive and excreted.[1]

Metabolic Pathway Diagram

Metabolism Parent Thiomorpholine Analog SOxide Sulfoxide Metabolite (Active/Inactive) Parent->SOxide CYP3A4 / FMO RingOpen Ring Cleavage (Thiodiglycolic Acid) Parent->RingOpen C-N Bond Cleavage Sulfone Sulfone Metabolite (Excretion) SOxide->Sulfone Oxidation

Caption: Primary metabolic pathways for thiomorpholine, highlighting the dominant S-oxidation route.[1]

Experimental Protocols

Protocol: Synthesis of Thiomorpholine Analogs (Thiol-Ene Route)

A robust method for generating thiomorpholine cores, avoiding the use of mustard gas equivalents.

Reagents: Cysteamine hydrochloride, Vinyl chloride (or vinyl sulfones for derivatives), 9-fluorenone (photocatalyst). Workflow:

  • Preparation: Dissolve cysteamine HCl (1.0 equiv) in a solvent mixture (e.g., MeOH/H2O).

  • Thiol-Ene Reaction: Introduce the vinyl component.[1] For the parent ring, vinyl chloride is used under photochemical conditions (365 nm LED) with 0.1-0.5 mol% 9-fluorenone.[1]

  • Cyclization: The resulting "half-mustard" intermediate is cyclized under basic conditions (NaOH or Et3N) at elevated temperature (60°C) for 2-4 hours.

  • Isolation: Extract with DCM, dry over MgSO4, and concentrate. Thiomorpholine is a liquid (bp 169°C) and can be distilled or used directly.

Protocol: In Vitro Metabolic Stability (Microsomal S-Oxidation)

To quantify the liability of the sulfur center.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Substrate: Incubate test compound (Morpholine vs. Thiomorpholine analog) at 1 µM final concentration.

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor for parent depletion AND formation of +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks for the thiomorpholine analog.

  • Calculation: Calculate Intrinsic Clearance (

    
    ) and 
    
    
    
    . Expect
    
    
    for thiomorpholine to be shorter due to rapid S-oxidation unless sterically hindered.[1]

References

  • Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Wallis, R.S., et al. (2014). Sutezolid (PNU-100480) Analogs for Tuberculosis Treatment. Antimicrobial Agents and Chemotherapy.[1][5][6] Link

  • Van Dort, M.E., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. European Journal of Medicinal Chemistry. Link

  • Combourieu, B., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Biodegradation. Link

  • Steiner, A., et al. (2022).[7] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. Organic Process Research & Development. Link

Sources

Validation

A Comparative Spectroscopic Guide to 3-Thia-6-azabicyclo[4.3.0]nonane and its Structural Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, saturated bicyclic heterocycles are privileged scaffolds, offering a three-dimensional architecture that can...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, saturated bicyclic heterocycles are privileged scaffolds, offering a three-dimensional architecture that can effectively probe the intricate binding pockets of biological targets. Among these, the 3-thia-6-azabicyclo[4.3.0]nonane core, a less explored motif, presents a unique combination of a thiazolidine ring fused with a pyrrolidine ring. This guide provides a comprehensive spectroscopic characterization of this heterocyclic system, drawing upon established principles and comparative data from structurally related analogs to elucidate its key spectral features. For the purpose of this guide, where direct experimental data for 3-thia-6-azabicyclo[4.3.0]nonane is not publicly available, we will utilize data from closely related structures to provide a robust, predictive analysis. This approach not only illuminates the expected spectroscopic signatures of the target molecule but also highlights the subtle yet significant differences that arise from alterations in heteroatom placement and ring fusion.

The Structural Landscape: 3-Thia-6-azabicyclo[4.3.0]nonane and its Isosteres

The 3-thia-6-azabicyclo[4.3.0]nonane scaffold, also known as octahydropyrrolo[2,1-b][1]thiazole, is part of a larger family of bicyclic N,S-heterocycles. Its structural isomers, such as the well-characterized 2,8-diazabicyclo[4.3.0]nonane, provide valuable comparative data points for understanding the influence of the sulfur atom on the overall spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of ¹H and ¹³C nuclei provide a detailed map of the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-thia-6-azabicyclo[4.3.0]nonane is expected to be complex due to the number of non-equivalent methylene protons in the saturated bicyclic system. Based on data from related azabicyclo[4.3.0]nonane derivatives, we can predict the approximate chemical shift regions for the different protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Thia-6-azabicyclo[4.3.0]nonane and Comparison with a Diazabicyclo Analog

Proton Position (in 3-thia-6-azabicyclo[4.3.0]nonane) Predicted Chemical Shift (δ, ppm) (S,S)-2,8-diazabicyclo[4.3.0]nonane ¹H NMR Data (δ, ppm)[2] Rationale for Prediction
H-1 (Bridgehead CH)~3.0 - 3.53.08-3.07 (m, 1H)Deshielded by adjacent nitrogen and sulfur atoms.
H-2 (CH₂ adjacent to S)~2.8 - 3.2-Protons adjacent to sulfur are typically found in this region.
H-4 (CH₂)~1.7 - 2.11.35-1.32 (m, 2H)Aliphatic methylene protons in a five-membered ring.
H-5 (CH₂ adjacent to N)~2.9 - 3.42.81-3.06 (m, 4H)Protons alpha to a nitrogen atom are deshielded.
H-7 (CH₂)~1.8 - 2.21.60-1.63 (m, 2H)Aliphatic methylene protons in a five-membered ring.
H-8 (CH₂)~1.9 - 2.31.87-1.95 (br, 2H)Aliphatic methylene protons.
H-9 (Bridgehead CH)~2.5 - 3.02.51-2.52 (m, 1H)Bridgehead proton adjacent to nitrogen.

Note: The predicted shifts are estimations and can be influenced by the specific stereochemistry of the ring fusion.

The presence of the sulfur atom in the 3-thia-6-azabicyclo[4.3.0]nonane is expected to cause a noticeable downfield shift for the adjacent H-2 protons compared to a purely carbocyclic or diazabicyclic analog. The coupling constants between adjacent protons will be crucial for determining the stereochemistry of the ring fusion (cis or trans).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Thia-6-azabicyclo[4.3.0]nonane

Carbon Position Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C-1 (Bridgehead)~65 - 75Influenced by both nitrogen and sulfur heteroatoms.
C-2 (CH₂-S)~30 - 40Carbon adjacent to sulfur.
C-4 (CH₂)~25 - 35Aliphatic carbon in a five-membered ring.
C-5 (CH₂-N)~50 - 60Carbon adjacent to nitrogen.
C-7 (CH₂)~20 - 30Aliphatic carbon in a five-membered ring.
C-8 (CH₂)~25 - 35Aliphatic carbon.
C-9 (Bridgehead)~60 - 70Carbon at the ring junction adjacent to nitrogen.

The carbon atoms directly attached to the heteroatoms (C-1, C-2, C-5, and C-9) will exhibit the most significant downfield shifts. The presence of the sulfur atom is expected to shield the adjacent C-2 slightly compared to a carbon adjacent to a second nitrogen atom in a diazabicyclo analog.

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule. For saturated heterocycles, the C-H, C-N, and C-S stretching and bending vibrations are of primary interest.

Table 3: Predicted Key IR Absorptions for 3-Thia-6-azabicyclo[4.3.0]nonane

Vibrational Mode Predicted Frequency Range (cm⁻¹) Comments
C-H stretching (alkane)2850 - 3000Characteristic of saturated C-H bonds.
C-N stretching1100 - 1250Typical for aliphatic amines.
C-S stretching600 - 800Generally a weak absorption, but indicative of the C-S bond.
N-H stretching (if secondary amine)3300 - 3500A broad peak would indicate the presence of an N-H bond. For the tertiary amine structure of 3-thia-6-azabicyclo[4.3.0]nonane, this peak would be absent.

The IR spectrum of a saturated heterocyclic compound is often complex in the fingerprint region (below 1500 cm⁻¹), where various bending and skeletal vibrations occur.[1] Comparing the fingerprint region with that of known, structurally similar compounds can aid in confirming the overall bicyclic framework.

Mass Spectrometry: Unraveling the Molecular Formula and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation behavior upon ionization.

For 3-thia-6-azabicyclo[4.3.0]nonane (C₇H₁₃NS), the expected exact mass would be approximately 143.08 g/mol . The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to be influenced by the presence of the two heteroatoms, which can direct bond cleavages.

Predicted Fragmentation Pathways:

  • α-Cleavage: The bonds adjacent to the nitrogen and sulfur atoms are prone to cleavage. Loss of radicals adjacent to the nitrogen is a common fragmentation pathway for amines.

  • Ring Opening: The bicyclic system can undergo ring-opening fragmentation, leading to the formation of stable cyclic or acyclic ions.

  • Loss of Small Molecules: Ejection of small, stable neutral molecules like ethylene (C₂H₄) or hydrogen sulfide (H₂S) might be observed.

The mass spectrum of the related 2-thiazolidinethione shows characteristic fragmentation patterns that can provide insights into the behavior of the thiazolidine ring system under EI conditions.[3]

Experimental Protocols

To obtain the spectroscopic data for 3-thia-6-azabicyclo[4.3.0]nonane, the following standard experimental procedures would be employed:

Synthesis of 3-Thia-6-azabicyclo[4.3.0]nonane

A plausible synthetic route involves the cyclization of a suitable amino-thiol precursor. For instance, the reaction of a pyrrolidine derivative bearing an amino group and a mercaptoethyl side chain could be cyclized to form the target bicyclic system.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of 3-Thia-6-azabicyclo[4.3.0]nonane Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) (High Resolution) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Comparative_Analysis Comparison with Analogs Structure_Elucidation->Comparative_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

Comparative Analysis with Alternative Scaffolds

The choice of a heterocyclic scaffold in drug design is critical and often involves comparing the properties of several alternatives.

3-Thia-6-azabicyclo[4.3.0]nonane vs. 2,8-Diazabicyclo[4.3.0]nonane
  • Electronic Properties: The replacement of a nitrogen atom with a sulfur atom alters the electronic distribution and hydrogen bonding capacity of the molecule. Sulfur is less basic and a poorer hydrogen bond acceptor than nitrogen.

  • Conformational Differences: The C-S bond is longer than the C-N bond, which will affect the ring conformation and the overall shape of the molecule. This can have a significant impact on how the molecule fits into a binding site.

  • Spectroscopic Distinctions: As highlighted in the NMR and IR sections, the presence of sulfur leads to predictable differences in chemical shifts and vibrational frequencies.

3-Thia-6-azabicyclo[4.3.0]nonane vs. Monocyclic Thiazolidine Derivatives
  • Rigidity: The bicyclic nature of 3-thia-6-azabicyclo[4.3.0]nonane provides a more rigid and conformationally constrained structure compared to a flexible monocyclic thiazolidine. This can lead to higher binding affinity and selectivity for a target protein.

  • Vectorial Presentation of Substituents: The defined three-dimensional shape of the bicyclic system allows for a more precise spatial arrangement of substituents, which is crucial for optimizing interactions with a biological target.

Conclusion

The spectroscopic characterization of 3-thia-6-azabicyclo[4.3.0]nonane, while based on predictive analysis from its close structural relatives, provides a solid foundation for its identification and structural elucidation. The interplay of the fused ring system and the presence of both nitrogen and sulfur heteroatoms creates a unique spectroscopic fingerprint. The comparative analysis with its isosteres underscores the subtle yet important electronic and conformational effects that can be tuned by heteroatom substitution. This guide serves as a valuable resource for researchers interested in exploring this and other novel N,S-heterocyclic scaffolds for applications in drug discovery and materials science. Further experimental work to obtain and publish the definitive spectroscopic data for 3-thia-6-azabicyclo[4.3.0]nonane is highly encouraged to validate these predictions and expand the utility of this promising molecular framework.

References

  • Katritzky, A. R., & Baldock, R. W. (1969). The conformational analysis of saturated heterocycles. Part XVIII. The orientation of NH-groups in piperidines and morpholines from infrared spectroscopy. Journal of the Chemical Society B: Physical Organic, 790-796.
  • Chidan Kumar, C. S., et al. (2015). Synthesis of new compounds 11a-f and 12a-f. Frontiers in Chemistry, 10.
  • Kakkar, S., et al. (2018).
  • Hashem, A. I., et al. (2024). Synthesis of 1-(2-mercapto-4-methylthiazol-5-yl)ethan-1-one (9). Frontiers in Chemistry, 10.
  • Ojima, I., et al. (2008). Highly Efficient Synthesis of Azabicyclo[x.y.0]alkane Amino Acids and Congeners by Means of Rh-Catalyzed Cyclohydrocarbonylation. The Journal of Organic Chemistry, 73(19), 7595–7609.
  • Fouda, H. G., et al. (1991). Metabolism of a new thiazolidinedione hypoglycemic agent CP-68,722 in rat: metabolite identification by gas chromatography mass spectrometry. Xenobiotica, 21(7), 925-934.
  • NIST. (n.d.). 2-Thiazolidinethione. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. Molecules, 27(13), 4247.
  • RSC Publishing. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. Chemical Science, 12(3), 1145-1153.
  • PubMed Central (PMC). (2022). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 10, 966950.
  • Google Patents. (2010). Process for the preparation of (S,S)-2,8-diazabicyclo[4.3.0]nonane and its enantiomers. CN101657448B.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

Sources

Comparative

Strategic Validation of Bicyclic Thiomorpholine Purity by HPLC-MS

Executive Summary: The Thiomorpholine Challenge Bicyclic thiomorpholines are increasingly privileged scaffolds in medicinal chemistry, particularly in the design of peptidomimetics and kinase inhibitors. Their rigid 3D a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiomorpholine Challenge

Bicyclic thiomorpholines are increasingly privileged scaffolds in medicinal chemistry, particularly in the design of peptidomimetics and kinase inhibitors. Their rigid 3D architecture offers superior binding selectivity compared to flat aromatic systems. However, this scaffold presents a unique "double-edged" analytical challenge:

  • The Nitrogen Liability: As secondary or tertiary amines, they are highly polar and basic, leading to severe peak tailing and poor retention on standard C18 columns at acidic pH.

  • The Sulfur Liability: The thioether moiety is susceptible to oxidation, forming sulfoxides (+16 Da) and sulfones (+32 Da) during synthesis or storage.

This guide objectively compares analytical methodologies and establishes High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the superior technique for impurity profiling. We provide a self-validating protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis: HPLC-MS vs. Alternatives

Selecting the right validation tool is critical.[1] While Quantitative NMR (qNMR) is the gold standard for absolute assay (potency), it fails to detect trace impurities that define purity.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-MS (Recommended) qNMR (Alternative) HPLC-UV (Traditional)
Primary Utility Impurity Profiling & Trace AnalysisAbsolute Assay (Potency)Routine QC (High Concentration)
Sensitivity (LOD) High (< 0.05%)Low (~0.1 - 0.5%)Moderate (Depends on chromophore)
Specificity Excellent (Mass resolves co-eluting peaks)High (Distinct chemical shifts)Poor (Cannot distinguish co-eluting non-isomers)
Oxidation Detection Superior (Separates & identifies +16/+32 Da)Good (Shift in α-protons)Poor (Unless chromophore changes)
Sample Req. < 1 mg> 10 mg (for high precision)~1 mg
Throughput High (5-10 min/sample)Low (Acquisition + Processing)High
Why HPLC-MS Wins for Thiomorpholines
  • Chromophore Independence: Many bicyclic thiomorpholine intermediates lack the conjugated

    
    -systems required for UV detection (254 nm). MS detection (ESI+) allows for universal detection of ionizable amines.
    
  • Differentiation of Oxidation States: Sulfoxides often co-elute with the parent compound in standard reverse-phase gradients. MS resolves this immediately via mass filtration (

    
     vs 
    
    
    
    ).

Technical Deep Dive: The "Self-Validating" Protocol

To ensure scientific integrity, this protocol utilizes a High-pH Reverse Phase strategy.

The "High pH" Advantage

Standard acidic mobile phases (0.1% Formic Acid) protonate the thiomorpholine nitrogen (


). This charged state prevents interaction with the hydrophobic C18 stationary phase, causing the analyte to elute in the void volume (unretained).

The Solution: Using a high pH buffer (Ammonium Bicarbonate, pH 10) keeps the amine neutral (deprotonated), forcing it to interact with the column. This dramatically increases retention and improves peak symmetry.

Experimental Protocol

1. Instrumentation:

  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stable). Dimensions: 2.1 x 50 mm, 2.5 µm.

  • Column Temp: 40°C.

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with

    
    ).
    
  • Solvent B: Acetonitrile (100%).

3. Gradient:

Time (min) % B Flow (mL/min)
0.0 5 0.6
4.0 95 0.6
5.0 95 0.6

| 5.1 | 5 | 0.6 |

4. MS Settings (ESI+):

  • Scan Range: 100–1000 Da.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized for molecular ion survival).

Validation Framework (ICH Q2(R2))

This section details how to validate the method, focusing on the critical "Specificity" parameter via forced degradation.

A. Specificity & Forced Degradation (The Stress Test)

You must demonstrate the method can separate the parent thiomorpholine from its oxidation products.

  • Protocol: Treat 1 mg of sample with 3%

    
     for 1 hour at RT.
    
  • Expectation:

    • Parent:

      
      
      
    • Sulfoxide:

      
       (Elutes earlier than parent due to increased polarity).
      
    • Sulfone:

      
       (Elutes earliest).
      
  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between all three species.
    
B. Linearity & Range
  • Prepare 5 concentration levels (e.g., 0.1 µg/mL to 100 µg/mL).

  • Acceptance:

    
    .
    
C. Visualizing the Degradation Logic

The following diagram illustrates the chemical pathway and the requisite mass shifts that the MS must detect.

OxidationPathway cluster_polarity Chromatographic Behavior (Reverse Phase) Parent Bicyclic Thiomorpholine (Parent) [M+H]+ Sulfoxide Thiomorpholine Sulfoxide (Impurity A) [M+17]+ Parent->Sulfoxide  +16 Da  (H2O2 Stress) Oxidation1 Oxidation (+O) Sulfone Thiomorpholine Sulfone (Impurity B) [M+33]+ Sulfoxide->Sulfone  +16 Da  (Strong Ox.) Oxidation2 Oxidation (+O) Note Sulfone elutes first (Most Polar) Parent elutes last (Least Polar)

Caption: Stepwise oxidation pathway of thiomorpholine. The method must resolve these three distinct mass species.

Strategic Validation Workflow

To implement this in a regulated environment, follow this lifecycle approach. This ensures the method is robust before final validation.

ValidationWorkflow Start Start: Method Development Screening pH Screening (Compare pH 3 vs pH 10) Start->Screening Decision Peak Shape Acceptable? Screening->Decision Optimize Optimize Gradient & Column (Target: High pH C18) Decision->Optimize No (Tailing) Stress Stress Testing (Specificity) (H2O2 Oxidation) Decision->Stress Yes Optimize->Stress Check Separation of Sulfoxide/Sulfone? Stress->Check Check->Optimize Co-elution FinalVal Final Validation (ICH Q2) Linearity, Accuracy, LOQ Check->FinalVal Resolved Report Generate CoA FinalVal->Report

Caption: Decision tree for validating thiomorpholine purity, emphasizing the critical stress-testing loop.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Ye, N., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence. ChemRxiv. [Link]

  • Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Application Note. [Link][4]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrocyclopenta[b]thiomorpholine
Reactant of Route 2
Octahydrocyclopenta[b]thiomorpholine
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